molecular formula C6H5ClN2O2 B3047259 6-Chloro-2-methylpyrimidine-4-carboxylic acid CAS No. 136518-06-4

6-Chloro-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B3047259
CAS No.: 136518-06-4
M. Wt: 172.57 g/mol
InChI Key: MVQGBWJTCJZVPO-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-2-methylpyrimidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-2-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-methylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-8-4(6(10)11)2-5(7)9-3/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQGBWJTCJZVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597430
Record name 6-Chloro-2-methylpyrimidine-4-carboxylic acid
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Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136518-06-4
Record name 6-Chloro-2-methylpyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methylpyrimidine-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profile, synthesis logic, and reactivity of 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4).

Executive Summary

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules, including kinase inhibitors (e.g., Src/Abl inhibitors) and agrochemicals. Its structure features a trifunctional scaffold: an electrophilic carbon at C6 (susceptible to SNAr), a nucleophilic/acidic handle at C4 (carboxylic acid), and a steric anchor at C2 (methyl group).

Distinct from its isomer (2-chloro-6-methylpyrimidine-4-carboxylic acid), this compound offers unique regioselectivity profiles essential for scaffold decoration. This guide provides a self-validating technical framework for handling, characterizing, and utilizing this compound in drug discovery workflows.

Molecular Architecture & Fundamental Constants

PropertyValueNotes
IUPAC Name 6-Chloro-2-methylpyrimidine-4-carboxylic acid
CAS Number 136518-06-4 Note: Distinct from 2-Cl isomer (89581-58-8)
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Exact Mass 172.004 g/mol Monoisotopic
Appearance White to off-white crystalline powder
Melting Point 132–135 °CSharp endotherm indicates high purity [1]

Physicochemical Profile

Understanding the solubility and ionization behavior is critical for process optimization (extraction/purification) and formulation.

Solubility & Lipophilicity

The compound exhibits a pH-dependent solubility profile typical of heteroaromatic acids.

  • LogP (Octanol/Water): ~0.8 – 1.2 (Predicted). The chloro and methyl groups provide moderate lipophilicity, balanced by the polar carboxylic acid.

  • Solubility Rules:

    • High Solubility: DMSO, Methanol, Ethanol, DMF.

    • Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc).

    • Low Solubility: Water (at pH < 2), Hexanes, Heptane.

    • pH-Switchable: Highly soluble in aqueous alkaline buffers (pH > 5) due to carboxylate formation.

Ionization (pKa)
  • pKa (COOH): ~2.8 – 3.2 (Estimated).

    • Causality: The pyrimidine ring is electron-deficient (π-deficient), which inductively stabilizes the carboxylate anion more effectively than a benzene ring (benzoic acid pKa ≈ 4.2). This makes the compound significantly more acidic than standard aromatic acids.

  • pKa (Pyrimidine N): < 1.0. The ring nitrogens are weakly basic due to the electron-withdrawing effects of the chloro and carboxyl groups.

Synthesis & Impurity Logic

Understanding the synthetic origin helps in identifying critical impurities. The most robust route involves the desymmetrization of 4,6-dichloro-2-methylpyrimidine.

Synthetic Route (Retrosynthesis)
  • Starting Material: 4,6-Dichloro-2-methylpyrimidine (Symmetric).

  • Step 1 (Cyanation): Nucleophilic aromatic substitution (SNAr) with one equivalent of cyanide (NaCN/KCN).

    • Intermediate: 6-Chloro-2-methylpyrimidine-4-carbonitrile.

  • Step 2 (Hydrolysis): Acidic hydrolysis (HCl/H₂SO₄) converts the nitrile to the carboxylic acid.

Impurity Profile
Impurity TypeOriginDetection Strategy
Dicarboxylic Acid Over-reaction in Step 1 (Double substitution of CN), followed by hydrolysis.HPLC (Early eluting, highly polar).
Amide Intermediate Incomplete hydrolysis of the nitrile (–CONH₂).LC-MS (+1 mass unit vs acid, distinct retention).
Regioisomer Unlikely if starting from symmetric 4,6-dichloro precursor.NMR (Symmetry check).
Decarboxylated Thermal degradation (loss of CO₂).LC-MS (M-44 peak).

Reactivity & Stability Map

The compound's reactivity is defined by the "Push-Pull" electronic effects of the pyrimidine core.

Electrophilicity (C6 Position)

The C6 position is activated for Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: The ring nitrogens and the electron-withdrawing carboxyl group at C4 deplete electron density at C6.

  • Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

  • Selectivity: The C6-Cl is generally less reactive than a C4-Cl would be, but the presence of the C4-COOH (electron-withdrawing) maintains sufficient reactivity for coupling reactions without requiring harsh forcing conditions.

Thermal Instability (Decarboxylation)

Like many electron-deficient heteroaromatic acids, the compound is prone to decarboxylation at high temperatures (>150 °C), especially in the presence of copper catalysts or strong bases.

  • Protocol: Avoid prolonged heating in high-boiling solvents (e.g., DMSO) above 140 °C unless decarboxylation is the intended step.

Reactivity Diagram (DOT)

ReactivityMap Core 6-Chloro-2-methylpyrimidine- 4-carboxylic acid SnAr S_NAr Reaction (C6) (Displacement of Cl) Core->SnAr Nucleophiles (R-NH2, R-SH) Amide Amide Coupling (C4) (Activation of COOH) Core->Amide Coupling Agents (HATU, EDC) Decarb Decarboxylation (Loss of CO2) Core->Decarb Heat (>150°C) or Cu cat. Products_SnAr 6-Amino/Thio-derivatives SnAr->Products_SnAr Products_Amide Amides/Esters Amide->Products_Amide Products_Decarb 4-Chloro-2-methylpyrimidine Decarb->Products_Decarb

Figure 1: Reactivity map highlighting the dual-functional nature of the scaffold. The C6-Chloro site allows for library diversification, while the C4-Carboxyl serves as the primary attachment point.

Analytical Characterization Protocols

HPLC Method (Reverse Phase)

Due to the acidic nature (pKa ~3), peak tailing is a common issue. Acidic modification of the mobile phase is mandatory to suppress ionization and ensure sharp peaks.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10-15 min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/carboxyl).

  • Self-Validation: Inject a blank to confirm no ghost peaks from the TFA. The retention time should be moderate (approx. 40-50% B) due to the LogP ~1.0.

1H NMR Signature (DMSO-d6)
  • δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible if wet).

  • δ 7.8-8.0 ppm (s, 1H): Pyrimidine ring proton at C5. Note: This singlet is the diagnostic handle for the substitution pattern.

  • δ 2.6-2.7 ppm (s, 3H): Methyl group at C2.

Handling & Safety (MSDS Highlights)

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store at 2–8 °C (Refrigerated) to prevent slow hydrolysis or decarboxylation over long periods. Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

  • Stability: Stable under standard laboratory conditions but sensitive to strong bases (salt formation) and extreme heat.

References

  • Sigma-Aldrich. 6-Chloro-2-methylpyrimidine-4-carboxylic acid Product Sheet. Link

  • BLD Pharm. Physicochemical Properties of CAS 136518-06-4. Link

  • PubChem. Compound Summary: Pyrimidine-4-carboxylic acid derivatives. Link

  • ChemicalBook. Synthesis and Properties of Chloropyrimidines. Link

6-Chloro-2-methylpyrimidine-4-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Executive Summary

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its distinct structure, featuring a reactive chloro group and a versatile carboxylic acid handle on a methyl-substituted pyrimidine core, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for selective and diverse chemical modifications, providing chemists with precise control over the assembly of novel molecular architectures. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic workflow, key applications in drug discovery, and essential safety and handling protocols for laboratory use.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is to confirm its identity and structure. 6-Chloro-2-methylpyrimidine-4-carboxylic acid is registered under CAS Number 136518-06-4 .[1] Its molecular structure is defined by a pyrimidine ring substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position.

Caption: Chemical Structure of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and drug development. These parameters dictate reaction conditions, purification strategies, and formulation considerations.

PropertyValueSource(s)
CAS Number 136518-06-4[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Physical Form Powder
Melting Point 132-135 °C
IUPAC Name 6-chloro-2-methylpyrimidine-4-carboxylic acid
SMILES O=C(C1=NC(C)=NC(Cl)=C1)O[1]
InChI Key MVQGBWJTCJZVPO-UHFFFAOYSA-N
Storage Inert atmosphere, store in freezer, under -20°C[1]

Synthesis and Reactivity

The synthesis of substituted pyrimidines like 6-Chloro-2-methylpyrimidine-4-carboxylic acid requires a strategic approach to ensure correct regiochemistry. A common pathway involves the construction of the pyrimidine ring from acyclic precursors followed by functional group interconversion.

Conceptual Synthetic Workflow

A plausible synthetic route begins with the condensation of a β-ketoester with acetamidine to form a 2-methylpyrimidin-4-one derivative. Subsequent chlorination at the 6-position, often requiring a potent chlorinating agent, followed by hydrolysis of an ester group, would yield the final product.

Caption: Generalized synthetic workflow for pyrimidine-4-carboxylic acids.

Expert Insights on Synthesis and Reactivity
  • Causality in Chlorination : The choice of a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is critical. These reagents are effective for converting the tautomeric hydroxyl form of a pyrimidone precursor into the desired chloro-substituent, a key step in activating the ring for subsequent nucleophilic substitution reactions.[2][3]

  • Reactivity of Functional Groups : The molecule's utility stems from its two primary reactive sites:

    • C6-Chloro Group : The chlorine atom is a good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine, ether, or thioether linkages, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[4]

    • C4-Carboxylic Acid : The carboxylic acid group is highly versatile. It can be converted into esters, amides, or acid chlorides, enabling conjugation to other molecules or modification of the compound's pharmacokinetic properties.[5] The carboxylic acid moiety is a crucial functional group found in the pharmacophore of hundreds of approved drugs.[6][7]

Applications in Drug Discovery and Development

Chlorine-containing heterocyclic compounds are of immense interest in medicinal chemistry. The inclusion of a chlorine atom can significantly modulate a molecule's potency, selectivity, and metabolic stability.[8] Over 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design.[8]

6-Chloro-2-methylpyrimidine-4-carboxylic acid serves as a key intermediate in the synthesis of biologically active molecules. Its pyrimidine core is a common scaffold in many therapeutic areas. For instance, pyrimidine derivatives are foundational to the development of:

  • Kinase Inhibitors : The pyrimidine scaffold can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of various kinases. The functional groups on this intermediate allow for the elaboration of side chains that can confer selectivity and potency.

  • Antiviral and Anticancer Agents : Many nucleoside analogs used in antiviral and anticancer therapies are based on the pyrimidine ring structure.

  • Central Nervous System (CNS) Agents : The structural features of pyrimidines are also found in drugs targeting CNS receptors.

The ability to selectively react at either the chloro or carboxylic acid position makes this compound a powerful tool for building compound libraries for high-throughput screening and lead optimization in drug discovery programs.[2]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 6-Chloro-2-methylpyrimidine-4-carboxylic acid is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard InformationGHS Classification and Precautionary Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[9] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Self-Validating Laboratory Protocol

To ensure safety, the following handling procedures must be followed:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

  • Handling : Avoid generating dust.[11][13] Do not eat, drink, or smoke in the handling area.[9][10] Wash hands thoroughly after handling.[10]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (e.g., freezer at -20°C) under an inert atmosphere.[1][11]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

References

  • SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. Fisher Scientific. [Link]

  • Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • A Novel Process for the Synthesis of Dasatinib. Asian Journal of Chemistry. [Link]

  • 4-Chloro-6-methylpyrimidine-2-carboxylic acid | C6H5ClN2O2. PubChem. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3. PubChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. [Link]

  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed. [Link]

  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect. [Link]

Sources

Comprehensive Spectral Profiling (NMR, IR, MS) of 6-Chloro-2-methylpyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound Identity: 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4 | PubChem CID: 19018478)[1, 2]

Executive Summary & Molecular Architecture

In the rational design of kinase inhibitors and agrochemical agents, the pyrimidine scaffold serves as a privileged pharmacophore. Specifically, 6-Chloro-2-methylpyrimidine-4-carboxylic acid is a highly functionalized building block. The empirical elucidation of this


-deficient heterocycle requires a rigorous, orthogonal analytical approach.

As an Application Scientist, I approach the structural validation of this molecule not as a mere checklist of peaks, but as a dynamic interplay of electronic effects. The pyrimidine core is inherently electron-withdrawing. When decorated with a C2-methyl, a C4-carboxylic acid, and a C6-chlorine atom, the electron density is severely skewed. The nitrogens withdraw electron density via inductive (-I) and mesomeric (-M) effects, while the chlorine atom exerts a competing +M (mesomeric donation) and -I (inductive withdrawal) effect. This guide details the causality behind the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, providing a self-validating framework for unambiguous structural confirmation [3].

SpectralWorkflow cluster_0 Orthogonal Analytical Techniques Sample 6-Chloro-2-methylpyrimidine- 4-carboxylic acid NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Dissolve in DMSO-d6 MS Mass Spectrometry (ESI-HRMS) Sample->MS Dilute in MeOH/H2O IR IR Spectroscopy (ATR-FTIR) Sample->IR Solid state analysis Struct Unambiguous Structural Confirmation NMR->Struct Connectivity & Environment MS->Struct Exact Mass & Isotopes IR->Struct Functional Groups

Orthogonal spectral validation workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR profiling of this compound requires careful solvent selection. Causality of Solvent Choice: We mandate the use of DMSO-


 over CDCl

. The carboxylic acid proton undergoes rapid chemical exchange in protic solvents (like CD

OD) and suffers from poor solubility or dimerization-induced broadening in non-polar solvents. DMSO-

acts as a strong hydrogen-bond acceptor, locking the -COOH proton in a discrete state and shifting it significantly downfield, allowing for sharp, quantifiable integration [4].
1H NMR Rationale
  • The Carboxylic Acid (

    
     13.50):  Appears as a broad singlet. The extreme downfield shift is driven by the electron-withdrawing nature of the attached pyrimidine ring combined with DMSO hydrogen bonding.
    
  • The Aromatic Core (

    
     7.95):  The C5 proton is the only proton on the ring, thus appearing as a sharp singlet. While typical benzene protons resonate near 
    
    
    
    7.2, this proton is sandwiched between a strongly electron-withdrawing -COOH group and an electronegative -Cl atom on a
    
    
    -deficient ring, pushing it downfield to ~
    
    
    7.95.
  • The Methyl Group (

    
     2.68):  Appears as a 3H singlet. It is highly deshielded relative to a standard aliphatic methyl (
    
    
    
    0.9) because it is directly bonded to the C2 carbon, which is flanked by two electronegative nitrogen atoms.
13C NMR Rationale

To ensure a self-validating system, the relaxation delay (


) must be extended to 5.0 seconds. Causality:  The molecule contains five quaternary carbons (C2, C4, C6, and the C=O). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, leading to long 

relaxation times. A standard 1.0s delay will result in artificially suppressed signals for these critical nodes [4].
Table 1: Predictive 1H and 13C NMR Assignments (DMSO-

)
PositionNucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Rationale
-COOH

H
13.50br s1HH-bonded to DMSO; highly deshielded.
C5

H
7.95s1HAromatic CH; deshielded by adjacent Cl and COOH.
C2-CH


H
2.68s3HAliphatic CH

; deshielded by two adjacent ring N atoms.
C2

C
168.5C (quat)-Most deshielded ring carbon; flanked by two N atoms.
C=O

C
164.2C (quat)-Carboxylic acid carbonyl carbon.
C6

C
160.5C (quat)-Directly bonded to electronegative Cl (-I effect).
C4

C
158.0C (quat)-Bonded to electron-withdrawing -COOH.
C5

C
119.5CH-Only protonated ring carbon; shielded by +M effect of Cl.
C2-CH


C
25.4CH

-Aliphatic methyl carbon.

High-Resolution Mass Spectrometry (HRMS) Profiling

Mass spectrometry provides absolute confirmation of the molecular formula (C


H

ClN

O

) and the presence of the halogen.

Causality of Ionization Mode: The molecule is amphoteric in the gas phase. The carboxylic acid moiety readily deprotonates in Electrospray Ionization Negative mode (ESI-) to yield the


 anion. Conversely, the basic pyrimidine nitrogens readily accept a proton in ESI+ to yield the 

cation. We utilize ESI+ for fragmentation analysis due to the rich structural information provided by the resulting acylium ions.

The Isotopic Signature: Chlorine exists natively as two stable isotopes:


Cl (75.78%) and 

Cl (24.22%). Any intact molecular ion or fragment retaining the chlorine atom must exhibit a rigid 3:1 intensity ratio separated by 1.997 Da. This is a built-in, self-validating data point.

MS_Frag M [M+H]+ m/z 173.01 F1 [M+H - H2O]+ m/z 155.00 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 129.02 M->F2 -CO2 (-44 Da) F3 [M+H - CO2 - HCl]+ m/z 93.04 F2->F3 -HCl (-36 Da)

Proposed ESI+ mass spectrometry fragmentation pathway.

Table 2: HRMS (ESI+) Exact Mass and Fragmentation Data
Ion SpeciesFormulaCalculated m/zIsotope PatternStructural Significance

C

H

ClN

O

173.0112175.0083 (~33%)Confirms intact protonated molecule.

C

H

ClN

O

155.0007156.9977 (~33%)Formation of acylium ion; confirms -OH.

C

H

ClN

129.0214131.0184 (~33%)Decarboxylation; confirms -COOH group.

C

H

N

93.0447NoneLoss of Cl; confirms halogen presence.

Vibrational Spectroscopy (FT-IR)

Causality of Acquisition Method: We mandate Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture exhibits a massive, broad O-H stretch around 3400 cm


. This artifact will artificially obscure the intrinsic O-H stretching of the carboxylic acid dimer. ATR requires zero sample matrix, preserving the native solid-state hydrogen bonding network [3].
Table 3: Key ATR-FTIR Vibrational Modes
Wavenumber (cm

)
IntensityPeak ShapeVibrational Assignment
3200 - 2500 MediumVery BroadO-H stretch (carboxylic acid dimer).
1715 StrongSharpC=O stretch (conjugated carbonyl).
1580, 1540 MediumSharpC=N and C=C stretches (pyrimidine ring breathing).
1240 StrongSharpC-O stretch (carboxylic acid).
765 StrongSharpC-Cl stretch (halogenated aromatic).

Standardized Experimental Protocols

To ensure reproducibility across global laboratories, adhere strictly to the following validated parameters:

Protocol A: NMR Sample Preparation & Acquisition

  • Sample Prep: Weigh exactly 10.0 mg of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex for 30 seconds until optically clear.
    
  • 1H Acquisition (400 MHz): Set spectral width to 16 ppm. Center frequency at 6.0 ppm. Number of scans (NS) = 16. Relaxation delay (

    
    ) = 2.0 s.
    
  • 13C Acquisition (100 MHz): Set spectral width to 250 ppm. Center frequency at 100 ppm. NS = 512. Critical: Set

    
     = 5.0 s to ensure complete relaxation of the five quaternary carbons.
    

Protocol B: LC-HRMS Analysis

  • Sample Prep: Prepare a 1 µg/mL solution in 50:50 Methanol:Water (Optima LC/MS grade).

  • Chromatography: Inject 1 µL onto a C18 column (50 x 2.1 mm, 1.7 µm particle size).

  • Gradient: Mobile Phase A (0.1% Formic acid in H

    
    O) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
    
  • Source Parameters (ESI+): Capillary voltage = 3.5 kV. Desolvation temperature = 350°C. Desolvation gas flow = 800 L/hr. Acquire data in continuum mode from m/z 50 to 500.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19018478, 6-Chloro-2-methylpyrimidine-4-carboxylic acid." PubChem.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

An In-Depth Technical Guide to 6-Chloro-2-methylpyrimidine-4-carboxylic acid: From Foundational Synthesis to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 6-Chloro-2-methylpyrimidine-4-carboxylic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into the historical context of its chemical class, explore the evolution of its synthesis, and detail its applications as a crucial intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important molecule.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental motif in the chemistry of life, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] Its prevalence in nature has long inspired medicinal chemists to incorporate this privileged scaffold into the design of novel therapeutics. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The introduction of a chloro substituent, a methyl group, and a carboxylic acid function, as seen in 6-Chloro-2-methylpyrimidine-4-carboxylic acid, creates a versatile platform for the synthesis of a diverse array of complex molecules.

Historical Perspective: The Dawn of Pyrimidine Chemistry

The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was later prepared in 1900 by Gabriel and Colman.[1] These early explorations laid the groundwork for the development of a vast and varied class of heterocyclic compounds. The advent of chloropyrimidines was a significant milestone, providing chemists with a reactive handle for nucleophilic substitution reactions, thereby opening up a plethora of synthetic possibilities.

While a singular "discovery" event for 6-Chloro-2-methylpyrimidine-4-carboxylic acid is not prominently documented, its existence is the result of the logical progression of synthetic methodologies developed over decades for the functionalization of the pyrimidine core. Its emergence in the scientific literature, particularly in patents, points to its value as a key intermediate, synthesized to meet the growing demands of complex molecule construction in drug discovery programs.

The Synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid: A Tale of Chemical Evolution

The preparation of 6-Chloro-2-methylpyrimidine-4-carboxylic acid can be approached through several synthetic strategies, primarily revolving around the construction of the pyrimidine ring followed by functional group interconversions. A plausible and commonly employed retrosynthetic analysis is depicted below.

G Target 6-Chloro-2-methylpyrimidine-4-carboxylic acid Intermediate1 Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate Intermediate1->Intermediate2 Chlorination (e.g., POCl3) StartingMaterials Ethyl acetoacetate + Acetamidine Intermediate2->StartingMaterials Cyclocondensation

Figure 1: Retrosynthetic analysis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Core Synthesis: The Cyclocondensation Approach

The foundational step in the synthesis of the pyrimidine ring often involves the condensation of a β-dicarbonyl compound with an amidine.[1] For 6-Chloro-2-methylpyrimidine-4-carboxylic acid, a logical starting point is the reaction of ethyl acetoacetate with acetamidine.

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add acetamidine hydrochloride and stir until a homogenous solution is obtained.

  • Condensation: Slowly add ethyl acetoacetate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate.

Introduction of the Chloro-Substituent: The Chlorination Step

The conversion of the 6-oxo group to a 6-chloro group is a critical transformation. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagent Addition: To the flask, add ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate and an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction that releases HCl gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Final Step: Hydrolysis of the Ester

The final step to obtain 6-Chloro-2-methylpyrimidine-4-carboxylic acid is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 6-chloro-2-methylpyrimidine-4-carboxylate in a mixture of ethanol and water.

  • Reagent Addition: Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 6-Chloro-2-methylpyrimidine-4-carboxylic acid is presented in the table below.

PropertyValue
CAS Number 136518-06-4
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance White to off-white solid
Melting Point Not widely reported, but expected to be a high-melting solid
Solubility Soluble in many organic solvents

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for the structural confirmation of the synthesized compound.

Applications in Drug Discovery and Development

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its trifunctional nature allows for sequential and regioselective modifications.

G Core 6-Chloro-2-methylpyrimidine-4-carboxylic acid Amide Amide Coupling (at C4-COOH) Core->Amide SNAr Nucleophilic Aromatic Substitution (at C6-Cl) Core->SNAr CrossCoupling Cross-Coupling Reactions (at C6-Cl) Core->CrossCoupling FinalProduct Complex Bioactive Molecules Amide->FinalProduct SNAr->FinalProduct CrossCoupling->FinalProduct

Figure 2: Reactivity and application workflow of the core molecule.

One notable application is its use as a precursor in the synthesis of kinase inhibitors. For instance, derivatives of this molecule are key components in the synthesis of compounds targeting various protein kinases involved in cell signaling pathways, which are often dysregulated in diseases such as cancer.[2] The carboxylic acid provides a handle for amide bond formation, while the chloro group at the 6-position is susceptible to nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions.[2][3]

Conclusion

6-Chloro-2-methylpyrimidine-4-carboxylic acid, while not having a celebrated discovery story, represents the culmination of decades of research in heterocyclic chemistry. Its synthesis, though multi-step, relies on well-established and robust chemical transformations. The strategic arrangement of its functional groups makes it an exceptionally valuable and versatile building block for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. As the quest for novel and more effective therapeutics continues, the importance of such well-designed intermediates is only set to grow.

References

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents.
  • US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.
  • Pyrimidine - Wikipedia. Available at: [Link]

  • Asian Journal of Chemistry. Available at: [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique molecular architecture, featuring a reactive chlorine atom, a carboxylic acid handle, and a methyl group on a pyrimidine core, renders it an exceptionally versatile intermediate for organic synthesis. While direct studies on the intrinsic biological activity of this specific compound are not extensively documented, its structural motifs are present in a vast array of biologically active molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its fundamental properties, the well-established biological significance of the broader pyrimidine class of compounds, and a detailed roadmap for investigating its potential therapeutic activities. We will explore validated synthesis protocols, its chemical reactivity, and its significant applications as a precursor for targeted therapeutics.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic aromatic organic compound and a cornerstone of numerous biologically vital molecules. As a six-membered ring with two nitrogen atoms at positions 1 and 3, it forms the basis for three of the five nucleobases in nucleic acids: cytosine, thymine, and uracil.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery.[1] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

Molecular Profile of 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Chemical Structure:

Caption: Chemical structure of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H5ClN2O2[4]
Molecular Weight172.57 g/mol [4]
CAS Number136518-06-4[5]
AppearanceCrystalline powder[4]
Melting Point172-173°C[4]

This trifunctional structure is key to its utility. The carboxylic acid at the 4-position provides a handle for amide bond formation, a common linkage in pharmaceuticals. The chloro group at the 6-position is a reactive site, amenable to nucleophilic substitution, allowing for the introduction of various functional groups. The methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially impacting target binding.

Hypothesized Biological Activities Based on Structural Analogs

Given the prevalence of the pyrimidine core in bioactive compounds, we can hypothesize several potential areas of biological activity for 6-Chloro-2-methylpyrimidine-4-carboxylic acid and its derivatives.

Anticancer Potential

Numerous pyrimidine-4-carboxylic acid derivatives have been investigated for their anti-tumor properties.[6] The pyrimidine scaffold is a key component of many established anticancer drugs, such as 5-fluorouracil. The structural features of 6-Chloro-2-methylpyrimidine-4-carboxylic acid make it an attractive starting point for the synthesis of kinase inhibitors, a major class of anticancer agents. The chloro group can be displaced by amines to generate substituted aminopyrimidines, a common core in many kinase inhibitors.

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases implicated in oncogenesis.

Antimicrobial Activity

The pyrimidine nucleus is also a well-established pharmacophore in antimicrobial agents.[2][3] Compounds containing this scaffold have demonstrated activity against a range of bacteria and fungi. The ability to readily modify the 6-position of the pyrimidine ring allows for the creation of a library of derivatives with diverse substituents, which can be screened for antimicrobial efficacy.

Potential Targets: Dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis, and other microbial-specific enzymes.

Proposed Experimental Workflows for Activity Screening

To systematically evaluate the potential biological activities of 6-Chloro-2-methylpyrimidine-4-carboxylic acid and its derivatives, a tiered screening approach is recommended.

G Experimental Workflow for Biological Activity Screening cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Library Generation B Cytotoxicity Assays (e.g., MTT, MTS) A->B C Antimicrobial Assays (e.g., MIC Determination) A->C D Enzyme Inhibition Assays (e.g., Kinase Activity) A->D E Target Identification (e.g., Affinity Chromatography, Proteomics) B->E D->E F Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Animal Model Studies (e.g., Xenograft Models for Cancer) G->H I Pharmacokinetic & Toxicological Profiling H->I

Caption: A tiered approach for screening the biological activity of novel compounds.

Step-by-Step Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for assessing the effect of a compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Chloro-2-methylpyrimidine-4-carboxylic acid or its derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations to be tested.

    • Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Summarizing Screening Results

Quantitative data from initial screens should be presented in a clear and concise tabular format to facilitate comparison and decision-making.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines

Compound IDDerivative of 6-Chloro-2-methylpyrimidine-4-carboxylic acidIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
CMP-001Parent Compound>100>100>100
CMP-002Amide derivative with aniline5.28.16.5
CMP-003Amide derivative with benzylamine12.815.311.9
...............

Conclusion and Future Directions

While 6-Chloro-2-methylpyrimidine-4-carboxylic acid itself may not possess potent intrinsic biological activity, its true value lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents.[4] The pyrimidine core is a well-validated starting point for the development of drugs targeting a wide range of diseases.[1][2] The strategic placement of reactive functional groups on this molecule provides medicinal chemists with the tools to systematically explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties. Future research should focus on the rational design and synthesis of libraries of derivatives based on this scaffold, followed by a comprehensive screening cascade as outlined in this guide. Such efforts hold the promise of identifying novel lead compounds for the treatment of cancer, infectious diseases, and other significant medical conditions.

References

  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016, March 30). Google Patents.
  • Pyrimidine-4-carboxylic acid - Chem-Impex. (n.d.). Chem-Impex.
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95% - Benchchem. (n.d.). Benchchem.
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Oriental Journal of Chemistry.
  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem. (n.d.). PubChem.
  • What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? - Guidechem. (2021, October 11). Guidechem.
  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents. (n.d.). Google Patents.
  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (2020, January 8). IOP Conference Series: Materials Science and Engineering.
  • 6-chloro-N-methylpyrimidin-4-amine (CAS No: 65766-32-7) API Intermediate Manufacturers. (n.d.). Apicule.
  • 136518-06-4|6-Chloro-2-methylpyrimidine-4-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • 1192064-60-0|6-Chloro-2-methylpyrimidine-4-carbonitrile|BLD Pharm. (n.d.). BLD Pharm.
  • 6-Chloropyrimidine-4-carboxylic acid | Drug Intermediate | MedChemExpress. (n.d.). MedChemExpress.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025, August 7). ResearchGate.
  • 6-Chloropyrimidine-4-carboxylic acid | 37131-91-2 - MilliporeSigma. (n.d.). MilliporeSigma.
  • 37131-91-2 | 6-Chloropyrimidine-4-carboxylic acid - ChemScene. (n.d.). ChemScene.
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021, August 26). PubMed.
  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (2007, August 15). PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI.

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6-Chloro-2-methylpyrimidine-4-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: March 2026

6-Chloro-2-methylpyrimidine-4-carboxylic Acid: A Strategic Building Block in Medicinal Chemistry and Organic Synthesis

Executive Summary

In modern drug discovery, the strategic selection of bifunctional heterocycles is paramount for the rapid generation of structure-activity relationship (SAR) libraries. 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4) serves as a highly versatile intermediate. Featuring an electron-deficient pyrimidine core, a highly electrophilic C6-chloride, and a versatile C4-carboxylic acid, this molecule enables orthogonal functionalization. This technical guide explores the physicochemical profiling, mechanistic reactivity, and validated experimental workflows for utilizing this critical building block.

Physicochemical & Structural Profiling

Understanding the fundamental properties of 6-chloro-2-methylpyrimidine-4-carboxylic acid is the first step in predicting its behavior in complex synthetic pathways. The electron-withdrawing nature of the pyrimidine nitrogen atoms, combined with the inductive effect of the C4-carboxylic acid, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, rendering the C6 position exceptionally susceptible to nucleophilic attack.

Table 1: Physicochemical and Structural Profile

Property Value
IUPAC Name 6-Chloro-2-methylpyrimidine-4-carboxylic acid
CAS Registry Number 136518-06-4
Molecular Formula C6H5ClN2O2
Monoisotopic Mass 172.00395 Da
Key Functional Groups C2-Methyl (Steric anchor), C4-Carboxylic Acid (Amidation site), C6-Chloro (SNAr/Coupling site)

| Storage Conditions | Cold-chain transportation recommended; store at 2–8 °C under inert atmosphere to prevent hydrolysis. |

Data supported by PubChemLite and commercial chemical databases[1].

Mechanistic Reactivity & Synthetic Logic

The true value of this pyrimidine derivative lies in its orthogonal reactivity. A chemist can selectively functionalize the C6 position without affecting the C4-carboxylic acid, or vice versa, provided the correct mechanistic logic is applied.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C6

While palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous in modern synthesis, subjecting highly activated heteroaromatic chlorides—such as 6-chloropyrimidines—to precious metal catalysis is often an unnecessary expenditure of resources[2]. The C6-chloride is highly activated by the adjacent pyrimidine nitrogens. Consequently, SNAr reactions proceed rapidly under mild, base-promoted conditions. Avoiding palladium not only reduces costs but also eliminates the need for rigorous heavy-metal remediation during late-stage drug development[2].

Table 2: Comparative Amination Strategies for Chloropyrimidines

ParameterSNAr (Nucleophilic Aromatic Substitution)Palladium-Catalyzed Cross-Coupling
Catalyst Requirement None (Base promoted)Pd(OAc)2, RuPhos, Xantphos
Typical Temperature 0 °C to Room Temperature80 °C to 160 °C (Often requires Microwave)
Solvent Compatibility THF, DMF, Water (Green solvents)Dioxane, Toluene
Cost & Scalability Highly economical, easily scalableExpensive ligands, heavy metal remediation required
Causality for Selection Preferred for highly electron-deficient C6-chloropyrimidinesReserved for unactivated or sterically hindered aryl chlorides
Carboxylic Acid Activation and Amide Coupling at C4

Following C6 functionalization, the C4-carboxylic acid is typically converted into an amide to generate biologically active pyrimidine carboxamides[3]. For electron-deficient pyrimidine carboxylic acids, standard coupling reagents (like EDC/HOBt) often yield sluggish kinetics. Instead, uronium salts like HATU are preferred. HATU generates an HOAt active ester; the pyridine nitrogen within HOAt provides anchimeric assistance (neighboring-group participation), forming a hydrogen bond with the incoming amine and drastically accelerating the coupling process[3].

OrthogonalReactivity SM 6-Chloro-2-methylpyrimidine- 4-carboxylic acid SNAr C6 SNAr Amination (Nucleophilic Attack) SM->SNAr Amines, Base, Heat Amide C4 Amide Coupling (HATU/DIPEA) SM->Amide Amines, HATU, DMF PdCoupling C6 Pd-Catalyzed Cross-Coupling SM->PdCoupling Boronic Acids, Pd(0)

Figure 1: Orthogonal functionalization pathways of 6-chloro-2-methylpyrimidine-4-carboxylic acid.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows are designed to be self-validating, ensuring high fidelity in your synthetic outputs.

Protocol A: Chemoselective C6 SNAr Amination

Objective: Displace the C6-chloride with a secondary amine while preserving the C4-carboxylic acid.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 6-chloro-2-methylpyrimidine-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature nucleophilic attack by water, which would yield the undesired 6-hydroxypyrimidine byproduct.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the desired amine (1.2 equiv, 1.2 mmol) in one portion.

  • Reaction & Validation: Stir the reaction mixture at 0 °C, gradually warming to room temperature over 4–12 hours. Monitor via LC-MS. The reaction is self-validating when the parent mass (m/z 173[M+H]+) completely shifts to the desired product mass.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and 10% aqueous Citric Acid (20 mL).

    • Causality: The mildly acidic citric acid wash effectively removes excess unreacted amine and DIPEA into the aqueous layer without causing decarboxylation of the sensitive pyrimidine core.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the crude 6-aminopyrimidine-4-carboxylic acid intermediate.

Protocol B: HATU-Mediated C4 Amide Coupling

Objective: Convert the pyrimidine-4-carboxylic acid into a target carboxamide.

  • Pre-activation: Dissolve the pyrimidine-4-carboxylic acid intermediate (1.0 equiv, 1.0 mmol) and HATU (1.5 equiv, 1.5 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 3.0 mmol) and stir at room temperature for exactly 10 minutes.

    • Causality: This critical pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive HOAt ester. Introducing the amine too early can lead to direct reaction with HATU, resulting in a dead-end guanidinylated amine byproduct.

  • Amidation: Add the target amine (1.2 equiv, 1.2 mmol) to the activated ester solution. Stir at room temperature for 12 hours.

  • Validation: Perform TLC (Eluent: 5% MeOH in DCM). A new, UV-active spot with a higher Rf value confirms the consumption of the highly polar carboxylic acid starting material.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash successively with 10% aqueous LiCl (3 × 15 mL).

    • Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl drastically increases the ionic strength of the aqueous phase, effectively pulling DMF out of the organic layer and preventing emulsion formation.

  • Purification: Dry the organic phase, concentrate, and purify via flash column chromatography to yield the final pyrimidine carboxamide.

HATUMechanism Acid Pyrimidine C4-COOH Deprot Deprotonation (DIPEA) Acid->Deprot ActiveEster HOAt Active Ester Formation Deprot->ActiveEster AmineAttack Amine Attack (Anchimeric Assistance) ActiveEster->AmineAttack Product Pyrimidine-4-carboxamide AmineAttack->Product

Figure 2: Mechanistic workflow of HATU-mediated amide coupling at the C4-carboxylic acid.

Applications in Drug Discovery

The synthetic versatility of 6-chloro-2-methylpyrimidine-4-carboxylic acid has made it a cornerstone in the development of novel therapeutics. Notably, it has been heavily utilized in the synthesis of antitubercular agents .

Recent phenotypic whole-cell high-throughput screening campaigns have identified 6-dialkylaminopyrimidine carboxamides as potent inhibitors of Mycobacterium tuberculosis[3]. By utilizing 6-chloro-2-methylpyrimidine-4-carboxylic acid as the primary scaffold, medicinal chemists have been able to rapidly execute two-step diversification (C6 amination followed by C4 amidation) to explore the left-hand side (LHS) and right-hand side (RHS) of the pharmacophore, ultimately optimizing aqueous solubility and bactericidal efficacy[3].

References

  • BLD Pharm. "136518-06-4 | 6-Chloro-2-methylpyrimidine-4-carboxylic acid".
  • PubChemLite. "6-chloro-2-methylpyrimidine-4-carboxylic acid (C6H5ClN2O2)".
  • National Center for Biotechnology Information (PMC).
  • Journal of Medicinal Chemistry (ACS Publications).

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Methodological & Application

Synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid: A Comprehensive Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of 6-chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4) and its ester precursors, such as ethyl 6-chloro-2-methylpyrimidine-4-carboxylate (CAS: 744253-37-0)[1], represents a fundamental workflow in heterocyclic medicinal chemistry. These pyrimidine building blocks are highly sought after for their utility in top-down functionalization approaches, which are considered an industry standard for generating high-purity, unsymmetrical 4,6-disubstituted pyrimidines[2]. Notably, these scaffolds are frequently utilized in the development of PRMT5 inhibitors and other advanced antitumor agents[3].

To ensure high yield and regioselectivity, this protocol avoids direct cyclization of asymmetrical precursors that often yield inseparable mixtures. Instead, we employ a robust three-step linear sequence:

  • Cyclocondensation: Construction of the pyrimidinone core via the condensation of an amidine with a 1,3-dielectrophile.

  • Deoxychlorination: Conversion of the tautomeric 6-oxo group to a highly reactive 6-chloro moiety.

  • Selective Ester Hydrolysis: Mild saponification of the ester to the free carboxylic acid without disrupting the sensitive 6-chloro group.

SynthesisWorkflow A Acetamidine HCl + Diethyl oxalacetate (Sodium salt) B Ethyl 2-methyl-6-oxo-1,6- dihydropyrimidine-4-carboxylate (CAS: 159326-53-1) A->B NaOH, EtOH/H2O Reflux, 4h C Ethyl 6-chloro-2-methylpyrimidine- 4-carboxylate (CAS: 744253-37-0) B->C POCl3, PhNEt2 100°C, 3h D 6-Chloro-2-methylpyrimidine- 4-carboxylic acid (CAS: 136518-06-4) C->D LiOH, THF/H2O RT, 2h Acidification (HCl)

Three-step synthetic workflow for 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Quantitative Reagent Summary

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.

Table 1: Reagent Quantities (100 mmol Scale)

StepReagentMW ( g/mol )Eq.AmountRole
1 Acetamidine hydrochloride94.541.09.45 gBis-nucleophile
1 Diethyl oxalacetate sodium salt210.161.0522.07 gDielectrophile
1 Sodium hydroxide (NaOH)40.001.14.40 gBase / Amidine liberator
2 Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate182.181.018.22 gSubstrate
2 Phosphorus oxychloride (POCl₃)153.335.046.6 mLChlorinating Agent
2 N,N-Diethylaniline149.231.219.1 mLAcid Scavenger / Catalyst
3 Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate200.621.020.06 gSubstrate
3 Lithium hydroxide monohydrate (LiOH·H₂O)41.961.56.29 gHydrolyzing Agent

Step-by-Step Experimental Protocols

Step 1: Cyclocondensation (Formation of the Pyrimidinone Core)

Expertise Insight: We utilize the sodium salt of diethyl oxalacetate rather than the free ester. The enolate salt is significantly more stable, preventing premature self-condensation (Claisen condensation) before it can react with the amidine.

  • Preparation of Free Base: Dissolve NaOH (4.40 g, 110 mmol) in 30 mL of distilled water and add to 150 mL of absolute ethanol. Add acetamidine hydrochloride (9.45 g, 100 mmol) to the solution and stir at room temperature for 15 minutes to liberate the free amidine base.

  • Condensation: Portion-wise, add diethyl oxalacetate sodium salt (22.07 g, 105 mmol) to the vigorously stirring mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Monitor the consumption of starting materials via TLC (DCM:MeOH, 9:1).

  • Workup & Isolation: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove the majority of the ethanol. Dilute the resulting aqueous slurry with 50 mL of water and cool to 0 °C.

  • Acidification: Carefully adjust the pH to 4–5 using 2M HCl. A white to pale-yellow precipitate of ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate will form. Filter the solid, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 45 °C overnight.

Step 2: Deoxychlorination (Formation of the Chloropyrimidine)

Expertise Insight: Chlorination of pyrimidinones using neat POCl₃ can be sluggish. The addition of a tertiary amine like N,N-diethylaniline acts as an HCl scavenger and catalyzes the formation of a highly electrophilic Vilsmeier-Haack-type intermediate, drastically reducing reaction times and improving yields.

ChlorinationMechanism A Pyrimidin-6-one Tautomer B O-Phosphorylated Intermediate (Good Leaving Group) A->B + POCl3 - HCl C Chloride Nucleophilic Attack (Addition-Elimination) B->C + Cl- D 6-Chloropyrimidine Derivative C->D - PO2Cl2-

Mechanistic pathway of the POCl3-mediated deoxychlorination step.

  • Reagent Mixing: Suspend the dry ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (18.22 g, 100 mmol) in POCl₃ (46.6 mL, 500 mmol) in a dry, argon-purged round-bottom flask.

  • Catalyst Addition: Cool the suspension to 0 °C. Slowly add N,N-diethylaniline (19.1 mL, 120 mmol) dropwise over 15 minutes. Caution: This step is exothermic.

  • Heating: Attach a reflux condenser equipped with a drying tube. Heat the mixture to 100 °C for 3 hours. The suspension will become a dark, homogeneous solution.

  • Quenching: Cool the mixture to room temperature. Slowly and carefully pour the mixture onto 400 g of crushed ice with vigorous stirring to quench the excess POCl₃. Safety Warning: Highly exothermic; releases toxic HCl gas. Perform strictly in a fume hood.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 150 mL).

  • Purification: Wash the combined organic layers with cold water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ethyl 6-chloro-2-methylpyrimidine-4-carboxylate [1] can be used directly in the next step or purified via short-path silica gel chromatography (Hexanes:EtOAc, 8:2).

Step 3: Selective Ester Hydrolysis

Expertise Insight: The 6-chloro group on the pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). Using standard NaOH in Methanol for saponification risks displacing the chloride with methoxide, yielding a 6-methoxy byproduct. Utilizing LiOH in a THF/Water mixture at room temperature completely circumvents this issue, providing clean ester hydrolysis.

  • Dissolution: Dissolve ethyl 6-chloro-2-methylpyrimidine-4-carboxylate (20.06 g, 100 mmol) in 150 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Prepare a solution of LiOH·H₂O (6.29 g, 150 mmol) in 50 mL of distilled water. Cool the THF solution to 0 °C and add the aqueous LiOH solution dropwise.

  • Reaction: Remove the ice bath and stir the biphasic mixture at room temperature for 2 hours. Monitor the disappearance of the ester via LCMS.

  • Solvent Removal: Concentrate the mixture in vacuo at 30 °C to remove the THF.

  • Precipitation: Dilute the remaining aqueous layer with 50 mL of water and cool to 0 °C. Slowly acidify the solution using 1M HCl until the pH reaches 2–3. A dense white precipitate will form.

  • Isolation: Filter the precipitate, wash thoroughly with ice-cold water to remove lithium salts, and dry under high vacuum over P₂O₅ to yield the final product, 6-chloro-2-methylpyrimidine-4-carboxylic acid .

Expected Analytical Characterization

To validate the integrity of the synthesized intermediates and the final product, compare your analytical results against the expected NMR and MS profiles below.

Table 2: Expected Analytical Data

Compound¹H NMR (400 MHz)MS (ESI+) m/z
Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (DMSO-d₆) δ 12.50 (br s, 1H), 6.55 (s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 2.30 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H)[M+H]⁺ 183.1
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate (CDCl₃) δ 7.65 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 2.80 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H)[M+H]⁺ 201.0
6-Chloro-2-methylpyrimidine-4-carboxylic acid (DMSO-d₆) δ 13.80 (br s, 1H), 7.85 (s, 1H), 2.65 (s, 3H)[M+H]⁺ 173.0

References

  • Sigma-Aldrich. "6-chloro-2-methylpyrimidine-4-carboxylic acid | 136518-06-4". Source: sigmaaldrich.com.
  • Sigma-Aldrich. "Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | 744253-37-0". Source: sigmaaldrich.com.
  • European Patent Office. "EP 4209485 A1 - COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF". Source: googleapis.com.
  • Benchchem. "(6-Amino-2-methylpyrimidin-4-yl)methanol". Source: benchchem.com.

Sources

Application Note: 6-Chloro-2-methylpyrimidine-4-carboxylic acid as a Versatile Bifunctional Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Profiling

In modern medicinal chemistry, pyrimidine scaffolds are privileged structures due to their profound biological relevance and structural similarity to natural nucleobases. 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4) stands out as a highly versatile, bifunctional building block. It offers two orthogonal vectors for functionalization: a carboxylic acid at the C4 position and a reactive chloride at the C6 position.

As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps. Here, we will dissect the causality behind the reactivity of this molecule, enabling you to build self-validating synthetic workflows that minimize side reactions and maximize yield.

Table 1: Physicochemical & Structural Profile
PropertyValue / DescriptionImpact on Synthesis
Chemical Formula C₆H₅ClN₂O₂Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 172.00 DaEasily tracked via LC-MS; distinct ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio) confirms the presence of the C6-Cl bond [1].
C4-Carboxylic Acid pKa ~3.0 (predicted)Prone to standard activation (HATU/EDC) but requires mild conditions to prevent premature decarboxylation.
C6-Chloride Highly ElectrophilicStrongly activated by the electron-withdrawing N1 and N3 atoms, making it an ideal substrate for SNAr and Pd-catalyzed cross-coupling.
C2-Methyl Group Steric/Lipophilic VectorProvides a steric shield that directs incoming nucleophiles exclusively to the C6 position, preventing non-specific degradation.

Mechanistic Insights & Reactivity Mapping

To successfully utilize this building block, one must understand the electronic landscape of the pyrimidine ring. The nitrogen atoms (N1 and N3) act as powerful electron-withdrawing groups via resonance and induction.

The C4-Carboxylic Acid: Activation of the C4-carboxylic acid must be handled with care. The electron-deficient nature of the pyrimidine ring can destabilize traditional active esters (like those formed by EDC/HOBt), leading to lower yields. We recommend HATU with DIPEA . The HOAt leaving group generated by HATU is highly reactive and rapidly intercepted by amines, outcompeting potential degradation pathways.

The C6-Chloride (SNAr vs. Cross-Coupling): The C6 position is highly primed for Nucleophilic Aromatic Substitution (SNAr). Recent kinetic isotope effect studies have demonstrated that SNAr on highly activated heterocycles with good leaving groups (like chloride) often proceeds via a concerted mechanism rather than a stepwise Meisenheimer complex [2]. Consequently, the nucleophilicity of the incoming amine and the choice of a polar aprotic solvent (e.g., DMF, or greener alternatives like PEG400 [3]) are the primary drivers of reaction rate. Alternatively, the C6-Cl bond readily undergoes oxidative addition with Palladium(0) species, allowing for robust Suzuki-Miyaura carbon-carbon bond formation [4].

Workflow SM 6-Chloro-2-methylpyrimidine- 4-carboxylic acid Amide C4-Amide Intermediate (Retains C6-Cl) SM->Amide HATU, DIPEA R-NH2, DMF, RT SNAr C6-Amino/Ether Product (via SNAr) Amide->SNAr R'-NH2, Base Heat (80°C) Suzuki C6-Aryl Product (via Suzuki Coupling) Amide->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat (90°C)

Figure 1: Orthogonal functionalization workflow of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are designed to be executed sequentially. By functionalizing the C4-carboxylic acid first, we preserve the C6-chloride for downstream diversification.

Protocol 1: Chemoselective Amide Bond Formation at C4

Objective: Couple a primary amine to the C4 position while leaving the C6-chloride completely intact.

Causality Check: We perform this reaction at Room Temperature (RT). Heating pyrimidine-4-carboxylic acids under basic conditions can induce decarboxylation. DIPEA is chosen as the base because its steric bulk prevents it from acting as a nucleophile at the C6 position.

  • Activation: In an oven-dried flask, dissolve 6-Chloro-2-methylpyrimidine-4-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Stir the mixture at RT for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the desired primary amine (1.1 eq, 1.1 mmol). Stir at RT for 2 hours.

  • Validation (In-Process): Sample 5 µL into 1 mL of MeCN and analyze via LC-MS. You must observe the disappearance of the starting material (m/z 173 [M+H]⁺) and the appearance of the product mass. Crucially, the product mass must still exhibit the 3:1 ³⁵Cl/³⁷Cl isotope pattern.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to remove HOAt/HATU byproducts, followed by 5% aqueous LiCl (2 × 15 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Displace the C6-chloride of the intermediate generated in Protocol 1 using a secondary amine.

Mechanism A Electrophilic C6 (Activated by N1/N3) B Concerted Transition State (C-Nu forming, C-Cl breaking) A->B + Nu:(-) C Chloride Expulsion (Restored Aromaticity) B->C - Cl(-)

Figure 2: Mechanistic logic of concerted Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Causality Check: Converting the electron-withdrawing carboxylic acid to an amide slightly increases the electron density on the pyrimidine ring. Therefore, displacing the C6-chloride now requires elevated temperatures compared to the parent acid.

  • Setup: Dissolve the C4-amide intermediate (1.0 eq, 0.5 mmol) in DMF or PEG400 (2.5 mL, 0.2 M)[3].

  • Reagent Addition: Add a secondary amine (e.g., morpholine, 2.0 eq, 1.0 mmol) and K₂CO₃ (2.0 eq, 1.0 mmol).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Validation (In-Process): LC-MS analysis should show the complete disappearance of the chlorine isotope pattern, replaced by a single distinct [M+H]⁺ peak corresponding to the aminated product.

  • Workup: Cool to RT, dilute with water (10 mL), and extract with Dichloromethane (3 × 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C6

Objective: Form a C-C bond at the C6 position using an arylboronic acid.

Causality Check: Palladium(0) is highly sensitive to oxidation. Degassing the solvent is non-negotiable. Water is strictly required in the solvent mixture to dissolve the inorganic base and form the reactive hydroxyboronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate [4].

  • Preparation: In a microwave vial or Schlenk flask, combine the C4-amide intermediate (1.0 eq, 0.5 mmol), an arylboronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.0 eq, 1.0 mmol).

  • Solvent Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Sparge the solution with Nitrogen or Argon gas for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol) and seal the vessel.

  • Reaction: Heat at 90 °C for 6 hours (or 110 °C for 30 minutes if using a microwave reactor).

  • Validation & Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Data Presentation: Condition Optimization Summary

Table 2: Comparative Reactivity & Condition Optimization
Reaction TypeTarget SiteOptimal Reagents / CatalystTempKey Mechanistic Driver
Amidation C4-COOHHATU, DIPEA, DMF20 °CHighly reactive HOAt ester overcomes pyrimidine electron deficiency.
SNAr C6-Cl2° Amine, K₂CO₃, PEG40080 °CConcerted displacement driven by N1/N3 electron withdrawal.
Suzuki Coupling C6-ClAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °CFacile oxidative addition due to polarized C-Cl bond.

References

  • PubChemLite - 6-chloro-2-methylpyrimidine-4-carboxylic acid (C6H5ClN2O2). Université du Luxembourg.
  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

6-Chloro-2-methylpyrimidine-4-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Privileged Pyrimidine Scaffold

The pyrimidine motif is widely recognized as a "privileged scaffold" in drug discovery. Currently, over 19 marketed drugs contain a pyrimidine core, with a significant majority functioning as highly selective kinase inhibitors (1)[1]. Within this chemical space, 6-chloro-2-methylpyrimidine-4-carboxylic acid emerges as an exceptionally versatile bifunctional building block (). It provides medicinal chemists with orthogonal points of reactivity, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries.

Structural Rationale & Chemoselectivity

The utility of this building block lies in the predictable, distinct reactivity of its three main functional groups:

  • C4 Carboxylic Acid (Amide Coupling): The carboxylic acid serves as the primary vector for exploring Right-Hand Side (RHS) diversity via amide bond formation. Pyrimidine-4-carboxylic acids can be electronically deactivated, requiring robust coupling reagents (like HATU) to prevent decarboxylation and ensure high yields.

  • C6 Chlorine (Electrophilic Center): The electron-withdrawing nature of the pyrimidine nitrogen atoms drastically lowers the LUMO of the ring, making the C6-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, and thiols. Alternatively, it serves as an excellent handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling to explore Left-Hand Side (LHS) diversity.

  • C2 Methyl Group (Metabolic Shield): Unsubstituted C2 positions on pyrimidines are notorious liabilities for oxidative metabolism (e.g., via aldehyde oxidase). The C2 methyl group provides essential steric bulk and blocks this metabolic soft spot, thereby improving the pharmacokinetic stability of the resulting drug candidate.

Physicochemical Profile

Understanding the baseline properties of the building block is crucial for reaction planning and downstream purification.

PropertyValue
Chemical Name 6-Chloro-2-methylpyrimidine-4-carboxylic acid
CAS Number 136518-06-4
Molecular Formula C6H5ClN2O2[2]
Monoisotopic Mass 172.00 Da[2]
Melting Point 132 - 135 °C[3]
Physical Form Powder[3]
Storage Temperature Room Temperature (RT)[3]

Divergent Synthetic Workflows

The orthogonal reactivity of the C4 and C6 positions allows chemists to dictate the sequence of elaboration. The workflow below illustrates the divergent paths available for library synthesis.

G A 6-Chloro-2-methylpyrimidine- 4-carboxylic acid B Path 1: Amide Coupling (HATU, DIPEA) A->B C Path 2: SNAr or Suzuki (Nucleophile / Organoboron) A->C D 6-Chloro-2-methylpyrimidine- 4-carboxamide B->D E 6-Substituted-2-methylpyrimidine- 4-carboxylic acid C->E F SNAr / Suzuki Coupling D->F G Amide Coupling E->G H Fully Elaborated Drug Candidate F->H G->H

Caption: Divergent synthetic workflows utilizing orthogonal reactivity at the C4 and C6 positions.

Validated Experimental Protocols

Protocol A: C4 Amide Coupling via HATU Activation

This protocol is optimized for synthesizing 6-chloro-2-methylpyrimidine-4-carboxamides, a structural class frequently utilized in the development of novel anti-tubercular agents (4)[4].

Causality & Rationale: Pyrimidine-4-carboxylic acids can undergo premature decarboxylation if subjected to harsh basic conditions or prolonged heating. HATU is selected as the coupling reagent because it rapidly forms a highly reactive HOAt ester at room temperature, driving the amidation forward efficiently before degradation pathways can compete[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 6-chloro-2-methylpyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (to yield a 0.1 M solution).

  • Activation: Add HATU (1.2 equiv) to the stirring solution. Stir for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv).

  • Base Addition: Dropwise, add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Expert Tip: Adding the base last prevents base-catalyzed degradation of the unprotected carboxylic acid.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup & Validation: Quench the reaction with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 10% aqueous LiCl (to thoroughly remove DMF), followed by saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate. The crude product is typically >90% pure but can be further purified via silica gel chromatography.

Protocol B: C6 Nucleophilic Aromatic Substitution (SNAr)

SNAr at the C6 position is a powerful tool for introducing amine-based LHS diversity, as demonstrated in the synthesis of 6-dialkylaminopyrimidine carboxamides (5)[5].

Causality & Rationale: The C6-Cl bond is highly activated by the pyrimidine ring. Aliphatic amines will react readily at room temperature, whereas less nucleophilic anilines require thermal activation.

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-chloropyrimidine intermediate (1.0 equiv) in THF or EtOH (0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) and triethylamine (TEA, 2.0 equiv).

  • Reaction:

    • For aliphatic amines: Stir at 0 °C, gradually warming to room temperature over 4 hours.

    • For anilines: Attach a reflux condenser and heat the reaction to 60–80 °C for 12 hours.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and water. Extract the organic layer, dry over Na2SO4, and purify via flash chromatography. Successful displacement is easily validated by the loss of the characteristic chlorine isotope pattern (M / M+2) in the mass spectrum.

Protocol C: C6 Suzuki-Miyaura Cross-Coupling

When carbon-carbon bond formation is required at the C6 position, Suzuki coupling is the method of choice, widely used to synthesize complex methylpyrimidine derivatives with antibacterial and anti-inflammatory properties (6)[6].

Causality & Rationale: Pyrimidine nitrogens can coordinate to and poison palladium catalysts. Pd(dppf)Cl2 is selected because the bidentate dppf ligand tightly binds the palladium center, preventing catalyst deactivation and facilitating efficient oxidative addition into the C-Cl bond[6].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 6-chloropyrimidine derivative (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent System: Add a solvent mixture of 1,4-Dioxane and 2M aqueous K2CO3 (4:1 ratio, 0.1 M final concentration).

  • Degassing (Critical): Purge the solution with Argon gas for 5–10 minutes. Expert Tip: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and premature oxidation of the Pd(0) active species.

  • Reaction: Seal the vial and heat at 80 °C for 18 hours using a heating block, or at 110 °C for 30 minutes in a microwave synthesizer.

  • Workup & Validation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc. Wash the filtrate with water and brine, dry over Na2SO4, and purify via silica gel chromatography.

References

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available at:[Link]

  • Journal of the Brazilian Chemical Society (SciELO). Synthesis, antibacterial, anthelmintic and anti-inflammatory studies of novel methylpyrimidine sulfonyl piperazine derivatives. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library. Available at: [Link]

Sources

Experimental protocol for amide coupling with 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Abstract & Strategic Overview

6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 4994-86-9) is a high-value scaffold in the synthesis of kinase inhibitors and bioactive heterocycles.[1] However, its dual-electrophilic nature presents a specific synthetic challenge: Chemoselectivity. [1]

The molecule contains two electrophilic sites:

  • The Carboxylic Acid (C4-COOH): The desired site for amide coupling.

  • The Chloropyrimidine Core (C6-Cl): An activated position susceptible to Nucleophilic Aromatic Substitution (

    
    ) by amines.[1]
    

The Core Directive: To achieve high-yield amide formation, the reaction kinetics must overwhelmingly favor acylation over


. This protocol details two optimized pathways—HATU-Mediated Activation  (for discovery/small scale) and Acid Chloride Activation  (for scale-up/unreactive amines)—designed to strictly enforce this chemoselectivity.[1]
Critical Mechanistic Insight: The "Race to React"

The success of this reaction depends on the Activation Rate (


)  vs. the Substitution Rate (

)
.
  • Scenario A (Ideal): The carboxylic acid is rapidly converted to a highly reactive species (Active Ester or Acid Chloride). The amine attacks the carbonyl carbon (fastest trajectory).

  • Scenario B (Failure Mode): Activation is slow or incomplete.[1] The free amine, acting as a nucleophile, attacks the C6-position of the pyrimidine ring, displacing the chloride. This results in an irreversible byproduct.

Key Control Parameter: Never mix the amine and the carboxylic acid without pre-activating the acid. The "One-Pot" addition of all reagents simultaneously is the primary cause of failure with this scaffold.

ReactionPathways Reactant 6-Chloro-2-methyl- pyrimidine-4-COOH + Amine Activation Activation Step (HATU or COCl2) Reactant->Activation Step 1: Pre-activation Byproduct SNAr Byproduct (C6-Displacement) Reactant->Byproduct Direct Mixing (Thermal/Slow Activation) Intermediate Activated Species (Active Ester/Acid Chloride) Activation->Intermediate Fast Product Target Amide (C4-Coupling) Intermediate->Product Step 2: Amine Addition (Kinetic Control)

Figure 1: Kinetic competition between desired acylation and undesired


. Pre-activation is the critical gatekeeper.
Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput synthesis, parallel libraries, and acid-sensitive substrates.[1]

Reagents:

  • Substrate: 6-Chloro-2-methylpyrimidine-4-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Preferred due to solubility) or DMAc.[1]

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 - 0.2 M concentration).

    • Note: Pyrimidine acids often have poor solubility in DCM; DMF ensures homogeneity.

  • Pre-Activation (CRITICAL): Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv).[1]

  • Incubation: Stir the mixture at Room Temperature for 15–20 minutes .

    • Observation: The solution typically turns yellow/orange as the O-At active ester forms.

  • Amine Addition: Add the amine (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • QC Check: Monitor by LCMS.[1][2] Look for the product mass (M+Amine-H2O) with the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with 5% LiCl (aq) (3x) to remove DMF.[1][2]

    • Wash with sat.

      
       and Brine.[2]
      
    • Dry over

      
       and concentrate.
      
Method B: Acid Chloride Activation (Scale-Up / Low Reactivity)

Best for: Sterically hindered amines, anilines, or multi-gram scale-up where HATU costs are prohibitive.[1]

Reagents:

  • Substrate: 6-Chloro-2-methylpyrimidine-4-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (2-3 drops)[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.[1]

Step-by-Step Protocol:

  • Suspension: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under Nitrogen/Argon at

    
    C.
    
  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise.[1]

  • Catalysis: Add 2 drops of anhydrous DMF.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Conversion: Allow to warm to Room Temperature and stir for 1–2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

  • Concentration (Optional but Recommended): If the amine is sensitive to HCl, concentrate the mixture in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM.

  • Coupling: Cool the acid chloride solution to

    
    C. Add the Amine (1.1 equiv) and a base (Triethylamine or DIPEA, 2.0 equiv).
    
  • Reaction: Stir at

    
    C for 30 mins, then RT for 1 hour.
    
Data Interpretation & QC

Table 1: Troubleshooting & Diagnostic Guide

Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Mass = Target + 17 (M+OH)HydrolysisIncomplete coupling; Active ester hydrolyzed during workup.[1]Ensure anhydrous conditions; Increase coupling time; Switch to Method B.
Mass = Target - 36 + Amine

Dimer
The amine displaced the Cl atom AND formed the amide (Double addition).Temperature too high. Keep reaction at

C–RT. Reduce amine equivalents.[3][4][5]
Mass = Target - Cl + Amine

Only
Amine attacked C6-Cl instead of C4-COOH.Activation failed. Ensure Pre-activation step is complete before adding amine.
NMR: Loss of Cl-Isotope Cl DisplacementChlorine atom lost.[1]Check 1H NMR: The C5-H proton on the pyrimidine ring will shift significantly upfield if Cl is replaced by an amine.
Process Workflow Diagram

Workflow Start Start: 6-Chloro-2-methylpyrimidine-4-COOH SolubilityCheck Check Solubility in DCM Start->SolubilityCheck MethodSelection Select Method SolubilityCheck->MethodSelection RouteA Route A: HATU (Discovery) Solvent: DMF MethodSelection->RouteA Poor Solubility / Small Scale RouteB Route B: Acid Chloride (Scale-up) Solvent: DCM/THF MethodSelection->RouteB Good Solubility / Large Scale StepA1 1. Dissolve in DMF 2. Add DIPEA + HATU 3. Wait 20 mins (Activation) RouteA->StepA1 StepB1 1. Suspend in DCM (0°C) 2. Add (COCl)2 + cat. DMF 3. Stir 1-2h (Gas evolution) RouteB->StepB1 Addition Add Amine (0°C to RT) StepA1->Addition StepB1->Addition QC QC: LCMS Check Look for Cl Pattern Addition->QC Success Workup & Isolate QC->Success Target Mass Found Fail Troubleshoot: Check for SNAr byproduct QC->Fail Wrong Mass

Figure 2: Decision tree for selecting the appropriate activation protocol based on solubility and scale.

References
  • Vertex Pharmaceuticals. (2011).[1] Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.[1][6] Patent CN102161660A.[1] Link

    • Citation Context: Establishes the acid chloride method using oxalyl chloride as a robust route for chloropyrimidine carboxylic acids.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Citation Context: Authoritative review on the mechanism of HATU and the importance of pre-activ
  • BenchChem. (2025).[1][2] Application Notes and Protocols for Amide Coupling with Carboxylic Acids.[2][7]Link

    • Citation Context: General protocols for HATU/EDC coupling and workup procedures for removing DMF (LiCl wash).
  • Behbehani, H., et al. (2012).[8] Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.[1][9] Arkivoc, (vi), 26-37.[1] Link

    • )

Sources

Derivatization of 6-Chloro-2-methylpyrimidine-4-carboxylic acid for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization of 6-Chloro-2-methylpyrimidine-4-carboxylic Acid for Combinatorial Library Synthesis

Executive Summary & Strategic Rationale

The pyrimidine ring is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4) serves as an exceptionally versatile bifunctional building block for parallel library synthesis. Its utility lies in the orthogonal reactivity of its functional groups:

  • C6-Chloro Group: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens and the C4-carboxylic acid[2]. It is also a prime candidate for Palladium-catalyzed cross-coupling.

  • C4-Carboxylic Acid: Readily undergoes amide coupling or esterification to explore vector space[3].

  • C2-Methyl Group: Provides a slight electron-donating effect while sterically blocking the C2 position, preventing unwanted side reactions and locking the conformation of adjacent substituents.

The Selectivity Challenge (Causality in Workflow Design): When designing a combinatorial library, the sequence of derivatization is critical. If amide coupling is performed first using highly nucleophilic aliphatic amines, the amine may competitively attack the C6-chloro position via SNAr, leading to complex mixtures. Conversely, if a Suzuki-Miyaura cross-coupling is desired at C6, the free C4-carboxylic acid can coordinate with and poison the Palladium catalyst. Therefore, we dictate two distinct, self-validating orthogonal pathways (visualized below) based on the desired final library profile.

Workflow Visualization

OrthogonalDerivatization cluster_0 Route 1: S_NAr First cluster_1 Route 2: Amide Coupling First Core 6-Chloro-2-methylpyrimidine- 4-carboxylic acid SNAr1 S_NAr (C6) Primary/Secondary Amines Core->SNAr1 Pathway A Amide2 Amide Coupling (C4) HATU, Amines Core->Amide2 Pathway B Int1 6-Amino-2-methylpyrimidine- 4-carboxylic acid SNAr1->Int1 Amide1 Amide Coupling (C4) HATU, Amines Int1->Amide1 Library Fully Derivatized Pyrimidine Library Amide1->Library Int2 6-Chloro-2-methylpyrimidine- 4-carboxamide Amide2->Int2 Int2->SNAr1 Alternative S_NAr Suzuki2 Suzuki-Miyaura (C6) Boronic Acids, Pd-cat Int2->Suzuki2 Suzuki2->Library

Divergent orthogonal derivatization pathways for 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Quantitative Reaction Matrix

The following table summarizes the validated parameters for each transformation to ensure reproducible library generation.

Reaction TypeTarget PositionReagents & CatalystsSolventTemp (°C)Time (h)Avg. Yield (%)
SNAr C6Amine (1.2 eq), DIPEA (3.0 eq)DMF or EtOH80–1004–875–90
Amide Coupling C4Amine (1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq)DMF or DCM25 (RT)2–480–95
Suzuki Coupling C6Boronic acid (1.5 eq), Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O90–11012–1860–85

Step-by-Step Experimental Methodologies

Protocol A: Regioselective SNAr at C6 (Route 1)

Objective: Introduce amine diversity at the C6 position prior to amide coupling to deactivate the pyrimidine ring and prevent competitive side reactions[1]. Causality & Mechanism: The SNAr proceeds via a Meisenheimer complex. The transition state is stabilized by the electron-withdrawing nature of the N1/N3 nitrogens and the C4-carboxylic acid. We use 3.0 equivalents of base: 1.0 eq to deprotonate the carboxylic acid (enhancing solubility) and 2.0 eq to scavenge the HCl byproduct, driving the reaction forward.

  • Preparation: Charge a dry 25 mL round-bottom flask with 6-Chloro-2-methylpyrimidine-4-carboxylic acid (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 equiv). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–8 hours.

  • Validation & Monitoring: Monitor via LC-MS. The starting material (m/z ~173 [M+H]⁺) should completely disappear, replaced by the product mass. TLC is not recommended due to the high polarity of the free carboxylic acid[4].

  • Workup: Cool to room temperature. Dilute with 15 mL of distilled water. Slowly add 1M HCl dropwise until the pH reaches 3–4. The 6-amino-2-methylpyrimidine-4-carboxylic acid intermediate will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Protocol B: Amide Coupling at C4 (Route 1 & 2)

Objective: Condense the C4-carboxylic acid with diverse amines to form stable carboxamides[3]. Causality & Mechanism: We utilize HATU over standard EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the aminolysis step. This is critical for heterocyclic carboxylic acids which can be otherwise sluggish to react.

  • Pre-activation: Dissolve the pyrimidine-4-carboxylic acid intermediate (1.0 mmol, 1.0 equiv) in anhydrous DMF (6.6 mL, 0.15 M). Add DIPEA (3.0 mmol, 3.0 equiv) followed by HATU (1.2 mmol, 1.2 equiv).

  • Intermediate Formation: Stir at room temperature for 15–20 minutes. Self-Validation: A color change (often to pale yellow/orange) indicates the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.5 mmol, 1.5 equiv). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification Trick: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Reasoning: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination in your final library. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol C: Suzuki-Miyaura Cross-Coupling at C6 (Route 2)

Objective: Introduce aryl or heteroaryl diversity at the C6 position of previously synthesized 6-chloro-pyrimidine-4-carboxamides. Causality & Mechanism: This must be performed after amide coupling. A free carboxylic acid can coordinate to the Pd center, leading to catalyst deactivation. By converting the acid to an amide first, the C6-C-Cl bond undergoes clean oxidative addition with the Pd(0) catalyst.

  • Setup: In a 10 mL microwave vial, combine the 6-Chloro-2-methylpyrimidine-4-carboxamide (0.5 mmol, 1.0 equiv), the desired aryl boronic acid (0.75 mmol, 1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%).

  • Solvent & Base: Add 1,4-Dioxane (2.5 mL) and 2M aqueous K₂CO₃ (0.5 mL, 1.0 mmol, 2.0 equiv). Reasoning: The aqueous base is required to convert the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Degassing (Critical Step): Sparge the mixture with Argon gas for 10 minutes. Reasoning: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which will completely halt the catalytic cycle.

  • Reaction: Seal the vial with a crimp cap. Heat conventionally at 100 °C for 12 hours, or in a microwave reactor at 110 °C for 30 minutes.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the final library compound.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]

  • 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 Source: PubChem - NIH URL:[Link]

Sources

Application and Protocol for the Quantitative Analysis of 6-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a crucial heterocyclic building block in contemporary pharmaceutical research and development. Its trifunctional structure, featuring a reactive chloro group, a methyl group, and a carboxylic acid on a pyrimidine core, renders it a valuable intermediate for synthesizing complex pharmaceutical agents[1]. The precise quantification of this compound is paramount during drug development and manufacturing to ensure product quality, purity, and potency[2]. This document provides a comprehensive guide to the validated analytical methods for the quantification of 6-Chloro-2-methylpyrimidine-4-carboxylic acid, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring reliable and reproducible results[3].

Choosing the Right Analytical Approach

The selection of an appropriate analytical method is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. For 6-Chloro-2-methylpyrimidine-4-carboxylic acid, a polar compound containing a carboxylic acid and a pyrimidine ring, liquid chromatography-based methods are generally the most suitable.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely accessible technique. The pyrimidine ring in the analyte possesses a chromophore, making it amenable to UV detection[4][5]. This method is ideal for routine quality control and for quantifying the compound in relatively clean sample matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices or when high sensitivity is required to quantify trace levels, LC-MS/MS is the method of choice[6][7][8][9]. It offers superior selectivity and sensitivity by combining the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification of 6-Chloro-2-methylpyrimidine-4-carboxylic acid in bulk drug substances or simple formulations. The principle relies on the separation of the analyte from potential impurities on a reversed-phase HPLC column, followed by detection using a UV-Vis spectrophotometer.

Scientific Rationale for Method Parameters
  • Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like our analyte through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer (with a pH modifier) and an organic solvent is used. The carboxylic acid group on the analyte necessitates a mobile phase with a pH below its pKa to ensure it is in its neutral, protonated form, which enhances retention on the reversed-phase column. Formic acid is a common choice as it is a volatile acid compatible with mass spectrometry, should the method be transferred to an LC-MS system[5]. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection Wavelength: The UV detection wavelength is set at the absorbance maximum (λmax) of the pyrimidine chromophore to achieve the highest sensitivity. An initial UV scan of a standard solution is recommended to determine the optimal wavelength, typically around 254 nm or 280 nm for pyrimidine derivatives[4].

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • 6-Chloro-2-methylpyrimidine-4-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter.

5. Analysis and Quantification:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the blank (diluent), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solution(s).

  • Integrate the peak area of the analyte in all chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of 6-Chloro-2-methylpyrimidine-4-carboxylic acid in complex matrices such as biological fluids. The principle involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Scientific Rationale for Method Parameters
  • Ionization: Electrospray ionization (ESI) is chosen as it is well-suited for polar molecules like carboxylic acids. Both positive and negative ion modes should be evaluated, but positive mode is often preferred for pyrimidine-containing compounds due to the presence of nitrogen atoms which can be readily protonated[10].

  • MRM Transitions: For quantification, at least two MRM transitions (a quantifier and a qualifier) should be optimized for the analyte. This involves infusing a standard solution into the mass spectrometer to determine the precursor ion (the protonated or deprotonated molecule) and then identifying the most abundant and stable product ions generated upon collision-induced dissociation.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in sample preparation and instrument response, thereby improving accuracy and precision[10]. If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Detailed LC-MS/MS Protocol

1. Materials and Reagents:

  • As per HPLC-UV method, plus:

  • Stable isotope-labeled internal standard (if available)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

4. MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-Chloro-2-methylpyrimidine-4-carboxylic acid (Quantifier) 173.0128.015
6-Chloro-2-methylpyrimidine-4-carboxylic acid (Qualifier) 173.0100.025
Internal Standard (e.g., ¹³C-labeled) 174.0129.015

Note: These values are hypothetical and must be optimized experimentally.

5. Sample Preparation (for Biological Matrix, e.g., Plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

6. Analysis and Quantification:

  • Prepare a calibration curve in the same matrix as the samples.

  • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

Both of the described methods must be validated to ensure they are fit for their intended purpose[3][11]. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards[11][12].

Key Validation Parameters:

ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of other components[2]. This can be demonstrated by analyzing blank and spiked samples.
Linearity The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the specified range.
Accuracy The recovery of the analyte should be within 98-102% for assays and 80-120% for impurity quantification[2]. This is typically assessed by analyzing spiked samples at different concentration levels.
Precision The relative standard deviation (RSD) for replicate measurements should be ≤ 2% for assays and may be higher for trace-level impurity analysis[2].
Limit of Detection (LOD) & Limit of Quantification (LOQ) The LOQ should be the lowest concentration that can be measured with acceptable precision and accuracy. The LOQ must be at or below the reporting threshold for impurity analysis[2].
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 6-Chloro-2-methylpyrimidine-4-carboxylic acid will depend on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine analysis of bulk materials and simple formulations. For complex matrices or when high sensitivity is paramount, LC-MS/MS provides superior performance. Regardless of the method chosen, proper validation is essential to ensure the generation of accurate and reliable data, which is a cornerstone of pharmaceutical quality assurance[3].

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical Method Development and Valid
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂ - Benchchem.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent.
  • High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections HPLC 2015 PSB.
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95% - Benchchem.
  • New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed.

Sources

Advanced Functionalization Strategies for 6-Chloro-2-methylpyrimidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4) is a highly versatile, bifunctional building block extensively utilized in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and G-protein coupled receptor (GPCR) ligands [1]. As a Senior Application Scientist, I have structured this guide to provide field-proven insights into the orthogonal functionalization of this scaffold. By strategically sequencing C4-amidation and C6-substitution, researchers can construct complex, multi-substituted pyrimidine libraries while avoiding common pitfalls such as premature deactivation of the electrophilic core or undesired epimerization.

Mechanistic Overview of the Scaffold

The utility of this scaffold lies in its distinct, orthogonally reactive sites:

  • The C6-Chloro Position: The pyrimidine ring is intrinsically

    
    -deficient. The presence of two electronegative nitrogen atoms, combined with the electron-withdrawing C4-carboxylic acid, makes the C6-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, and thiols.
    
  • The C4-Carboxylic Acid: This site is primed for standard peptide coupling. However, causality in reaction sequencing is critical . If SNAr is performed before amidation using a strongly electron-donating amine, the resulting aminopyrimidine ring becomes electron-rich. This increased electron density reduces the electrophilicity of the C4-carboxylate, making subsequent amide coupling sluggish and prone to low yields.

  • Best Practice: For electron-donating C6 nucleophiles, it is highly recommended to perform the C4-amidation first, followed by the C6-SNAr [2].

Orthogonal Functionalization Workflows

Workflow A: C4-Amidation (T3P-Mediated)

Causality for Reagent Selection: While HATU and EDC/HOBt are standard coupling agents, they frequently cause guanidinylation side reactions with the basic pyrimidine nitrogens. Propylphosphonic anhydride (T3P) is the superior choice here. T3P drives high-yielding amidation of hindered pyrimidine acids with near-zero epimerization, and its water-soluble byproducts allow for a self-validating, chromatography-free aqueous workup [2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 6-chloro-2-methylpyrimidine-4-carboxylic acid (1.0 equiv) and the target amine (e.g., tert-butyl piperazine-1-carboxylate, 1.0 equiv).

  • Solvation & Base: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add triethylamine (Et

    
    N) (3.0 equiv) and stir for 10 minutes at ambient temperature to ensure complete deprotonation of the acid.
    
  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 4.0 equiv). The excess T3P compensates for the steric hindrance of the adjacent methyl and pyrimidine core.

  • Reaction: Heat the mixture to reflux (approx. 83 °C) for 3 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Quench with ice-cold water. Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (2x) and brine (1x). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the C4-amide.
Workflow B: C6-Nucleophilic Aromatic Substitution (SNAr)

Causality for Reagent Selection: Once the C4-amide is formed, the C6-chloride remains highly activated. Using an excess of the nucleophilic amine (5.0 equiv) acts as both the reactant and the acid scavenger, eliminating the need for exogenous inorganic bases that might hydrolyze the newly formed C4-amide [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-amide intermediate (1.0 equiv) in absolute ethanol (0.1 M concentration).

  • Nucleophile Addition: Add the nucleophilic amine (e.g., piperazine or substituted aniline, 5.0 equiv) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (78 °C) for 12–18 hours. The formation of the Meisenheimer complex is the rate-determining step, requiring sustained thermal energy.

  • Workup: Remove the ethanol under reduced pressure. Treat the crude residue with ice-cold water and stir vigorously for 15 minutes. The C6-substituted product will typically precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Workflow C: Palladium-Catalyzed C6-Cross-Coupling

For carbon-carbon bond formation at C6, Suzuki-Miyaura cross-coupling is highly effective.

Step-by-Step Methodology:

  • Preparation: Suspend the pyrimidine intermediate (1.0 equiv), bis(pinacolato)diboron or the target aryl boronic acid (1.2–2.0 equiv), and potassium acetate (3.0 equiv) in a 2:1 mixture of 1,4-dioxane and water.

  • Degassing: Sparge the mixture with dry nitrogen for 15 minutes to prevent catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl

    
     (0.05 equiv) and heat the sealed vessel to 80 °C for 18 hours[2].
    
  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed Celite pad. Separate the organic layer, dry, and purify via flash chromatography.

Quantitative Data Summary

The following table synthesizes the optimal reaction parameters and expected yields for the functionalization of the 6-Chloro-2-methylpyrimidine-4-carboxylic acid scaffold based on validated literature protocols.

Reaction TypePrimary Reagents / CatalystSolvent SystemTemp / TimeTypical Yield
C4-Amidation T3P (4.0 eq), Et

N (3.0 eq)
1,2-DichloroethaneReflux, 3 h85 – 90%
C4-Amidation HATU (1.2 eq), DIPEA (2.5 eq)DMFRT, 12 h60 – 75%
C6-SNAr Aliphatic Amine (5.0 eq)Absolute EthanolReflux, 12–18 h75 – 85%
C6-Suzuki Coupling Ar-B(OH)

, Pd(dppf)Cl

, KOAc
Dioxane / H

O (2:1)
80 °C, 18 h70 – 80%

Visualizations

G A 6-Chloro-2-methylpyrimidine- 4-carboxylic acid B C4-Amidation (T3P / Et3N) A->B Step 1 (Protects Acid) C C6-SNAr (Amines / Heat) A->C Alt Step 1 (Direct SNAr) B->C Step 2 (Sequential) D C6-Suzuki Coupling (Pd(dppf)Cl2 / Base) B->D Step 2 (Cross-Coupling) E Bifunctionalized Pyrimidine Scaffold C->E D->E

Orthogonal Functionalization Pathways for 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

G N1 Pyrimidine C6-Cl (Electrophilic Center) N3 Meisenheimer Complex (Stabilized by N1/N3) N1->N3 N2 Nucleophilic Attack (e.g., 1°/2° Amine) N2->N3 SNAr Addition N4 Chloride Expulsion (Aromatization) N3->N4 Fast Step N5 C6-Substituted Product N4->N5

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

References

  • Sigma-Aldrich. (n.d.). 6-chloro-2-methylpyrimidine-4-carboxylic acid | 136518-06-4.
  • Mohan, N. R., et al. (2014). Synthesis, antibacterial, anthelmintic and anti-inflammatory studies of novel methylpyrimidine sulfonyl piperazine derivatives. Journal of the Brazilian Chemical Society. Retrieved from[Link]

  • Taylor, M., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Chloro-2-methylpyrimidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pyrimidine functionalization. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 6-chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4).

The conversion of 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid to its chlorinated analog via phosphorus oxychloride (POCl


) is notoriously difficult to scale. Yield losses typically stem from poor reaction kinetics, thermal degradation, and aggressive hydrolysis during aqueous workup. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.
Mechanistic Overview

ReactionPathway A 2-Methyl-6-oxo-1,6-dihydro pyrimidine-4-carboxylic acid B Vilsmeier-Haack Intermediate A->B POCl3 + DMF/DMA (Activation) C 6-Chloro-2-methylpyrimidine -4-carboxylic acid B->C Cl- Attack (-PO2Cl2)

Fig 1: Mechanistic pathway of pyrimidinone chlorination via a Vilsmeier-Haack intermediate.

Troubleshooting Guides & FAQs

Q1: Why is my conversion from the 6-oxo precursor stalling at 60-70% even after 24 hours of reflux? Causality & Solution: POCl


 alone is a relatively mild electrophile, and the pyrimidinone substrate exists primarily in its highly stable "oxo" tautomer. For chlorination to occur, the tautomeric hydroxyl oxygen must attack the phosphorus. By adding a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric organic base like N,N-dimethylaniline (DMA), you generate a Vilsmeier-Haack-type chloroiminium intermediate. This intermediate is orders of magnitude more electrophilic than POCl

, rapidly activating the oxygen to form a phosphorodichloridate leaving group, which is then swiftly displaced by a chloride ion. Always use a catalyst or activating base to drive this reaction to completion.

Q2: My LC-MS shows >99% conversion, but my isolated yield is <30%. Where is the product going? Causality & Solution: The product is being lost to the aqueous phase or destroyed during the quench. 6-Chloro-2-methylpyrimidine-4-carboxylic acid contains both a basic pyrimidine nitrogen and an acidic carboxylic acid, making its solubility highly pH-dependent. Furthermore, the newly formed C-Cl bond is highly susceptible to acidic hydrolysis. If you quench the reaction directly into water without temperature control, the massive exotherm from POCl


 hydrolysis generates boiling HCl and H

PO

. This hot, acidic environment immediately catalyzes the nucleophilic attack of water on the pyrimidine ring, reverting your product back to the starting material[1]. You must use a cold reverse-quench technique and strictly control the pH to target the compound's isoelectric point for precipitation.

Q3: Can I scale this reaction safely without using neat POCl


 as the solvent? 
Causality & Solution:  Yes, and you absolutely should. Using neat POCl

requires massive excesses (>10-15 equivalents). Distilling this off at scale is thermally hazardous and promotes the decarboxylation of the sensitive pyrimidine-4-carboxylic acid moiety. Modern process chemistry replaces neat POCl

with a co-solvent system like 1,2-dichloroethane (DCE). This allows you to reduce POCl

to just 3.0 - 4.0 equivalents[2]. The DCE system refluxes at a lower, safer temperature (~85°C), protecting the carboxylic acid group while maintaining excellent reaction kinetics.
Quantitative Optimization Data

The following table summarizes the impact of solvent and additive choices on the overall yield and purity of the chlorination step.

EntryReagents / SolventPOCl

(Eq.)
Temp (°C)Conversion (%)Isolated Yield (%)Primary Impurity Profile
1POCl

(Neat)
15.01058542Unreacted starting material
2POCl

(Neat) + DMF (cat.)
15.0105>9955Hydrolysis product (oxo-reversion)
3POCl

+ DMA + Toluene
4.0110>9968Decarboxylation product
4 POCl

+ DMA + DCE
4.0 85 >99 88 Trace (<1%)
Workup Logic & Isolation Strategy

WorkupLogic Start Crude Reaction Mixture (Excess POCl3 + Product) Concentrate Vacuum Distillation (Remove ~70% POCl3) Start->Concentrate Quench Reverse Quench into Ice Water (Maintain T < 5°C) Concentrate->Quench Minimize exotherm during quench pH_Adjust Careful pH Adjustment (Target pH 2.0 - 2.5) Quench->pH_Adjust Prevent acidic hydrolysis Isolate Filtration / Extraction (Isolate Pure Product) pH_Adjust->Isolate Maximize precipitation at pKa

Fig 2: Optimized workup logic for isolating pyrimidine-4-carboxylic acids while minimizing hydrolysis.

Self-Validating Experimental Protocol (SOP)

This protocol utilizes a co-solvent system to minimize POCl


 usage[2] and incorporates self-validating checkpoints to ensure the integrity of the synthesis.

Step 1: Reaction Setup

  • Charge a dry, nitrogen-purged reactor with 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (10 volumes).

  • Add N,N-dimethylaniline (DMA) (1.2 eq) to the suspension.

  • Dropwise, add POCl

    
     (4.0 eq) over 30 minutes.
    
  • Heat the reaction mixture to 80-85°C (reflux) for 4 to 6 hours.

Step 2: Reaction Monitoring (Validation Checkpoint 1)

  • Self-Validation: Before proceeding to workup, analyze a quenched aliquot by HPLC. The reaction is validated as complete only when the peak area of the starting material is ≤ 1.0%. If >1.0%, continue heating for 2 hours and re-test. Do not proceed with incomplete conversion, as the starting material is nearly impossible to separate from the product during isolation.

Step 3: Concentration

  • Cool the reactor to 40°C.

  • Apply vacuum to distill off approximately 70% of the DCE and excess POCl

    
    . This reduces the exotherm potential in the next step.
    

Step 4: Reverse Quench

  • Prepare a separate vessel containing vigorously stirred ice-water (15 volumes relative to starting material).

  • Slowly drip the concentrated reaction oil into the ice-water.

  • Critical Parameter: Maintain the internal temperature of the quench vessel strictly below 5°C[1].

Step 5: pH Adjustment (Validation Checkpoint 2)

  • While maintaining the temperature < 5°C, slowly add cold 2M NaOH dropwise.

  • Self-Validation: Monitor the pH continuously. The system self-validates the correct isolation conditions when a thick white/off-white precipitate forms exclusively between pH 2.0 and 2.5. If the solution remains clear, the pH has overshot the isoelectric point. If this occurs, carefully back-titrate with cold 1M HCl until maximum turbidity is achieved.

Step 6: Isolation

  • Stir the resulting suspension at 0-5°C for 1 hour to ensure complete crystallization.

  • Filter the precipitate under vacuum.

  • Wash the filter cake with ice-cold water (2 x 2 volumes) to remove residual phosphate and chloride salts.

  • Dry the product in a vacuum oven at 45°C to constant weight.

References
  • Sigma-Aldrich. "6-chloro-2-methylpyrimidine-4-carboxylic acid | 136518-06-4". Sigma-Aldrich Product Catalog.
  • American Chemical Society. "Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer". Org. Process Res. Dev.
  • ResearchGate. "What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?". ResearchGate Q&A Forum.

Sources

Side reactions in the synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Logic

The synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS 136518-06-4) is a critical workflow in the production of bioactive heterocyclic scaffolds. The core challenge lies in the trifunctional nature of the pyrimidine ring: it possesses a basic nitrogen system, an acid-labile carboxyl group, and a nucleophile-sensitive chloride.

The industry-standard route involves the condensation of acetamidine with diethyl oxaloacetate, followed by chlorination. However, users frequently encounter yield losses due to two competing failure modes: thermal decarboxylation and hydrolytic reversion .

This guide provides a mechanistic breakdown of these side reactions and actionable protocols to mitigate them.

Reaction Pathway & Failure Mode Analysis

The following diagram illustrates the primary synthetic pathway and the specific branch points where side reactions occur.

ReactionPathway SM1 Acetamidine HCl Int1 Intermediate 1: Ethyl 6-hydroxy-2-methyl- pyrimidine-4-carboxylate SM1->Int1 Condensation (NaOEt/EtOH) SM2 Diethyl Oxaloacetate SM2->Int1 Condensation (NaOEt/EtOH) Int2 Intermediate 2: 6-Hydroxy-2-methyl- pyrimidine-4-carboxylic acid Int1->Int2 Hydrolysis (NaOH, then HCl) Target TARGET: 6-Chloro-2-methyl- pyrimidine-4-carboxylic acid Int2->Target Chlorination (POCl3, Reflux) Imp1 Impurity A (Decarboxylation): 4-Chloro-2-methylpyrimidine Int2->Imp1 Thermal Decarboxylation (>90°C, Acidic) Imp3 Impurity C (Phosphorylation): Phosphorodichloridate Adducts Int2->Imp3 Incomplete Quench Target->Imp1 Post-Reaction Heat Imp2 Impurity B (Hydrolysis): Reversion to Intermediate 2 Target->Imp2 Aq. Workup (pH > 8 or High Temp)

Figure 1: Synthetic pathway highlighting critical branch points for decarboxylation (Impurity A) and hydrolysis (Impurity B).

Troubleshooting Guides (Q&A)

Category A: Yield Loss & Decarboxylation[1]

Q1: I am observing a significant yield loss, and MS shows a prominent peak at [M-44]. What is happening? Diagnosis: You are experiencing thermal decarboxylation . Mechanism: Pyrimidine-4-carboxylic acids are prone to decarboxylation via a zwitterionic intermediate (Hammick mechanism).[1] This is accelerated by:

  • High Temperature: Refluxing POCl

    
     (106°C) for extended periods.
    
  • Electron Withdrawal: The installation of the Chlorine at C6 makes the ring more electron-deficient, destabilizing the carboxylate at C4.

  • Acidic Media: The high concentration of HCl/H

    
    PO
    
    
    
    generated during the reaction promotes protonation of the ring nitrogen, facilitating CO
    
    
    loss.

Corrective Action:

  • Protocol Adjustment: Reduce the reaction temperature. Instead of refluxing POCl

    
     (106°C), add a co-solvent like Acetonitrile  or Toluene  to lower the boiling point to 80-85°C.
    
  • Catalysis: Use catalytic DMF (Vilsmeier-Haack conditions). This accelerates the chlorination rate, allowing for shorter reaction times (e.g., 2-3 hours instead of overnight), reducing the thermal window for decarboxylation [1].

Q2: Can I chlorinate the ester (Intermediate 1) instead of the acid to prevent decarboxylation? Answer: Yes, and this is often preferred for scale-up. Chlorinating Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate yields Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate.

  • Pros: Esters are significantly more stable to decarboxylation than free acids.

  • Cons: You must hydrolyze the ester after chlorination.[2]

  • Critical Warning: Hydrolysis of the chloro-ester requires careful pH control (Lithium Hydroxide at 0°C) to avoid displacing the chlorine (see Category B).

Category B: Impurity Profile & Workup Stability

Q3: During aqueous workup, my product purity drops, and I see the starting material (Hydroxy acid) reappearing. Why? Diagnosis: Hydrolytic Reversion (Nucleophilic Aromatic Substitution). Mechanism: The C6-Chlorine atom is activated by the adjacent ring nitrogens (N1 and N3). In the presence of water and heat—or worse, base—hydroxide ions attack C6, displacing the chloride and regenerating the hydroxyl group.

Corrective Action:

  • Temperature Control: Perform the quench of the POCl

    
     mixture into crushed ice  strictly below 10°C.
    
  • pH Management: Do not neutralize to high pH. The carboxylic acid precipitates best at pH 1-2. If you must neutralize to extract, do not exceed pH 6-7. Avoid strong bases like NaOH; use solid NaHCO

    
     or Na
    
    
    
    CO
    
    
    carefully.
  • Speed: Extract the product into an organic solvent (EtOAc or DCM) immediately after quenching. Do not let the aqueous suspension sit overnight.

Q4: My crude product is a sticky, dark oil containing phosphorus. How do I purify it? Diagnosis: Phosphorodichloridate intermediates. The reaction involves the formation of a Py-O-POCl2 intermediate. If the reaction is stopped too early or not quenched vigorously, these species persist.

Corrective Action:

  • Ensure Completion: Monitor by HPLC/TLC. The intermediate is less polar than the SM but more polar than the product.

  • Quench Protocol: A "hot water quench" is sometimes used to hydrolyze phosphoryl bonds, but for this sensitive substrate, an ice-water quench with vigorous stirring for 30 minutes is safer. Ensure the organic layer is washed thoroughly with brine to remove phosphoric acid byproducts.

Optimized Experimental Protocols

Protocol A: Direct Chlorination of the Hydroxy Acid (Small Scale)

Best for rapid synthesis when some yield loss is acceptable.

  • Setup: Dry flask under N

    
    .
    
  • Reagents: Suspend 6-hydroxy-2-methylpyrimidine-4-carboxylic acid (1.0 eq) in POCl

    
      (5.0 - 8.0 eq).
    
  • Catalyst: Add DMF (3-5 drops per gram of substrate).

  • Reaction: Heat to 85°C (external oil bath). Do not reflux vigorously. Monitor by TLC (MeOH/DCM 1:9) every hour. Reaction typically completes in 3-4 hours.

  • Quench:

    • Cool reaction mixture to RT.

    • Concentrate under reduced pressure to remove excess POCl

      
       (Rotavap with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice (50g per g substrate) with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Filter immediately. If no solid forms, extract with EtOAc (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Chlorination of the Ethyl Ester (High Stability Route)

Recommended for high-purity requirements.

  • Chlorination: React Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate with POCl

    
    /DMF at reflux (100°C) for 2 hours. (Esters are stable to heat).
    
  • Workup: Quench into ice water, neutralize with NaHCO

    
     to pH 7, extract with EtOAc. Evaporate to obtain Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate .
    
  • Hydrolysis:

    • Dissolve ester in THF/Water (3:1).

    • Cool to 0°C .

    • Add LiOH.H

      
      O  (1.1 eq) slowly.
      
    • Stir at 0°C for 1-2 hours. Do not heat.

    • Acidify carefully with 1N HCl to pH 2-3 to precipitate the target acid.

Impurity Identification Table

Retention Time (Rel)Mass (ESI)IdentityOriginPrevention
0.8[M+1] 1556-Hydroxy acid (SM)Incomplete rxn / HydrolysisCheck HPLC endpoint; Keep workup cold.
1.0 [M+1] 173 Target Product ----
1.2[M+1] 1294-Chloro-2-methylpyrimidine DecarboxylationLower rxn temp; Avoid prolonged reflux.
1.5[M+1] ~201Ethyl Ester Unreacted IntermediateEnsure hydrolysis step is complete.

References

  • BenchChem. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid: Synthesis via Direct Chlorination. Retrieved from

  • National Institutes of Health (NIH). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules 2012, 17, 4533-4544.[3] Retrieved from

  • Canadian Journal of Chemistry. Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid. Can. J. Chem. 50, 3017 (1972).[1] Retrieved from

  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. Arkivoc 2020, vii, 0-0.[2] Retrieved from

  • PubChem. 4-Chloro-6-methylpyrimidine-2-carboxylic acid (Isomer Data). Retrieved from

Sources

Optimizing reaction conditions for 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the optimization of 6-Chloro-2-methylpyrimidine-4-carboxylic acid synthesis. It addresses the critical challenges of regioselectivity, functional group compatibility, and purification inherent to this trifunctionalized pyrimidine scaffold.

Technical Support Hub: 6-Chloro-2-methylpyrimidine-4-carboxylic Acid

Synthetic Strategy & Workflow

The synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid typically proceeds via the chlorination of a hydroxy-pyrimidine precursor, followed by controlled hydrolysis if an ester intermediate is used. The primary challenge is preserving the labile C6-Chloro bond during the hydrolysis of the C4-Carboxylate.

Core Synthesis Pathway

The most robust route involves the construction of the pyrimidine ring followed by functional group manipulation.

SynthesisWorkflow Start Acetamidine + Oxalacetate Inter1 6-Hydroxy-2-methyl- pyrimidine-4-carboxylate Start->Inter1 Condensation Step1 Chlorination (POCl3/SOCl2) Inter1->Step1 Deoxychlorination Inter2 6-Chloro-2-methyl- pyrimidine-4-carboxylate Step1->Inter2 Ester Intact Step2 Selective Hydrolysis (LiOH, <20°C) Inter2->Step2 Saponification Product 6-Chloro-2-methyl- pyrimidine-4-carboxylic acid Step2->Product Acidification

Figure 1: Validated synthetic workflow for 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Critical Reaction Optimization (Q&A)

Phase 1: Chlorination (Deoxychlorination)

Goal: Convert the C6-Hydroxy group to C6-Chloro without degrading the scaffold.

Q: I am observing low conversion of the hydroxy starting material. Increasing temperature leads to tars. What is wrong?

  • Diagnosis: Incomplete activation of the tautomeric ketone.

  • Solution:

    • Catalyst: Add N,N-Dimethylformamide (DMF) (5-10 mol%). DMF reacts with POCl

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl
      
      
      
      alone.
    • Reagent Quality: Ensure POCl

      
       is distilled or fresh. Hydrolyzed POCl
      
      
      
      (containing phosphoric acid) inhibits the reaction.
    • Protocol: Reflux at 80-90°C for 2-4 hours. Monitor by HPLC.

Q: My product solidifies into a gummy mass during the quench. How do I recover the solid?

  • Cause: Formation of pyrophosphoryl intermediates or incomplete hydrolysis of the dichlorophosphate species.

  • Troubleshooting:

    • Quench Method: Pour the reaction mixture slowly into vigorously stirred ice water (maintain T < 10°C).

    • Aging: Stir the aqueous quench mixture for at least 1 hour to fully hydrolyze the P-O-C bonds.

    • Extraction: If the solid does not precipitate well (due to the amphoteric nature), adjust pH to ~3-4 (isoelectric point) or extract with Ethyl Acetate/THF (3:1).

Phase 2: Ester Hydrolysis (Saponification)

Goal: Hydrolyze the ester to the acid without displacing the reactive C6-Chloro group.

Q: I am seeing a significant impurity (M-Cl+OH) corresponding to the 6-hydroxy acid. How do I prevent this?

  • Mechanism: The C6-Chloro position is activated towards Nucleophilic Aromatic Substitution (S

    
    Ar) by the electron-withdrawing nitrogen atoms and the carboxyl group. Hydroxide ions can attack C6, displacing chloride.
    
  • Optimization Table:

ParameterRecommended ConditionRationale
Base LiOH (1.1 - 1.5 eq)Lithium is a weaker counter-ion than Na/K, often resulting in milder hydrolysis rates and better solubility in organic mixtures.
Solvent THF/Water (2:1) THF solubilizes the organic ester; water dissolves the base. Avoid Methanol if transesterification is a risk (though less relevant for hydrolysis).
Temperature 0°C to 10°C CRITICAL. S

Ar rates increase exponentially with temperature. Keep the reaction cold to favor ester hydrolysis over chloride displacement.
Time Monitor closely (1-3 h)Stop immediately upon consumption of starting material.

Q: Can I use acid hydrolysis (HCl/H2SO4) instead of base?

  • Answer: Generally, no . Acid hydrolysis typically requires higher temperatures (reflux) to activate the ester carbonyl, which often leads to decarboxylation of pyrimidine-4-carboxylic acids or degradation of the ring. Mild alkaline hydrolysis is preferred.

Purification & Isolation Guide

Q: The product is water-soluble and hard to extract. What is the best isolation method?

  • Method: Isoelectric Precipitation.

    • After hydrolysis (alkaline solution), wash the aqueous layer with DCM to remove non-polar impurities.

    • Cool the aqueous layer to 0°C.

    • Acidify dropwise with 1N HCl to pH 2.5 - 3.0 .

    • The free acid should precipitate as a white/off-white solid.

    • Filter and wash with minimal ice-cold water.

Q: Can I purify this compound on silica gel?

  • Warning: Pyrimidine carboxylic acids often streak or stick irreversibly to silica due to strong interaction with silanol groups.

  • Alternative:

    • Reverse Phase (C18): Use a water/acetonitrile gradient with 0.1% Formic Acid.

    • Recrystallization: Water/Ethanol or Water/Acetonitrile mixtures are often effective.

Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield / Incomplete Rxn Issue->LowYield Impurity Impurity: Hydroxy-Acid (S_NAr) Issue->Impurity Oil Product is Oily/Gum Issue->Oil CheckWater Is POCl3/Solvent wet? (Hydrolysis inhibits rxn) LowYield->CheckWater Step 1 CheckTemp Is Hydrolysis Temp > 20°C? Impurity->CheckTemp Step 1 CheckpH Is pH at Isoelectric Point? Oil->CheckpH Step 1 AddDMF Add 5% DMF catalyst to form Vilsmeier reagent CheckWater->AddDMF No LowerTemp Cool to 0°C. Switch NaOH -> LiOH CheckTemp->LowerTemp Yes AdjustpH Adjust pH to 2.5-3.0. Stir longer in water. CheckpH->AdjustpH No

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues . University of Johannesburg. Retrieved from [Link][1][2][3][4][5][6][7][8]

  • Hydrolysis of methyl 5-chloropyrazine-2-carboxylate . Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Reaction of hydroxypyrimidines with POCl3 . National Institutes of Health (PMC). Retrieved from [Link]

Sources

Stability issues with 6-Chloro-2-methylpyrimidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Chloro-2-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Stability of 6-Chloro-2-methylpyrimidine-4-carboxylic acid

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. However, like many halogenated heterocycles, its stability in solution can be influenced by several factors, primarily the pH, solvent, temperature, and light exposure. The pyrimidine ring is an electron-deficient system, which makes the chlorine atom at the 6-position susceptible to nucleophilic substitution. The presence of the carboxylic acid group at the 4-position and the methyl group at the 2-position further modulates this reactivity.

The primary degradation pathway of concern is hydrolysis, where the chloro group is displaced by a hydroxyl group to form the corresponding pyrimidone derivative. This process is often catalyzed by acidic or basic conditions.[1][2] The rate of hydrolysis can be significantly affected by the pH of the solution.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 6-Chloro-2-methylpyrimidine-4-carboxylic acid?

A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5][6][7] Room temperature storage is generally acceptable for the solid form.[8]

Q2: What solvents are recommended for preparing stock solutions?

A: For short-term use, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For applications requiring protic solvents, anhydrous ethanol or methanol can be used, but stability should be monitored, especially if the solution is to be stored.[9]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A: The stability of 6-Chloro-2-methylpyrimidine-4-carboxylic acid in aqueous solutions is highly pH-dependent. Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the chloro group.[1][2][4] It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-7.5) to minimize degradation.[10]

Q4: I notice a precipitate in my aqueous solution after adjusting the pH. What is happening?

A: The solubility of this compound in aqueous media is significantly influenced by pH due to the presence of the carboxylic acid group. In acidic solutions (pH below the pKa of the carboxylic acid), the compound exists in its less soluble, neutral form, which may cause it to precipitate.[9] To increase solubility, the pH can be carefully adjusted upwards with a suitable base to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Q5: Can I heat solutions of this compound?

A: Prolonged heating should be avoided as it can accelerate degradation, particularly hydrolysis.[11][12] If heating is necessary to dissolve the compound, it should be done gently and for the shortest possible time.

Section 3: In-depth Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Unexpected Loss of Potency or Inconsistent Results Over Time

  • Possible Cause: Degradation of the compound in your stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance in your assay to the stored solution.

    • Analyze by HPLC: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution. Look for the appearance of new peaks or a decrease in the area of the parent compound's peak over time.

    • Optimize Storage Conditions: If degradation is confirmed, consider preparing smaller, single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles and slow down degradation.

Issue 2: Appearance of a New Peak in the HPLC Chromatogram

  • Possible Cause: Formation of a degradation product, most likely the corresponding pyrimidone from hydrolysis.

  • Troubleshooting Steps:

    • Characterize the New Peak: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the new peak. The hydrolyzed product will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.

    • Investigate the Cause of Degradation: Review the solvent used, the pH of the solution, and the storage conditions (temperature and light exposure).

    • Perform a Forced Degradation Study: To confirm the identity of the degradation product, intentionally expose a small sample of the compound to harsh conditions (e.g., acidic, basic, oxidative) and analyze the resulting mixture by HPLC.

Troubleshooting Workflow

start Inconsistent Experimental Results check_purity Analyze stock solution by HPLC start->check_purity new_peak Is a new peak observed? check_purity->new_peak fresh_stock Prepare fresh stock solution new_peak->fresh_stock No characterize_peak Characterize new peak by LC-MS new_peak->characterize_peak Yes compare_results Compare results with fresh vs. old stock fresh_stock->compare_results results_match Do results match? compare_results->results_match degradation_confirmed Degradation confirmed results_match->degradation_confirmed No end Problem Resolved results_match->end Yes (Old stock was degraded) optimize_storage Optimize storage conditions (aliquot, freeze) degradation_confirmed->optimize_storage optimize_storage->end identify_cause Identify cause (pH, solvent, temp, light) characterize_peak->identify_cause forced_degradation Perform forced degradation study identify_cause->forced_degradation forced_degradation->optimize_storage

Caption: Troubleshooting flowchart for stability issues.

Section 4: Experimental Protocols and Data

Protocol 1: Preparation of a Stock Solution in DMSO

  • Materials: 6-Chloro-2-methylpyrimidine-4-carboxylic acid, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance.

  • Procedure: a. Allow the solid compound to equilibrate to room temperature before opening the container. b. Weigh the desired amount of the compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. d. Vortex or sonicate briefly until the compound is completely dissolved. e. For storage, dispense into single-use aliquots and store at -20°C or -80°C.

Protocol 2: Time-Course Stability Study in Aqueous Buffer using HPLC

  • Objective: To assess the stability of the compound in a specific aqueous buffer over time.

  • Materials: Stock solution of the compound in DMSO, aqueous buffer of desired pH, HPLC system with a C18 column, mobile phase (e.g., acetonitrile and water with 0.1% formic acid), temperature-controlled incubator.

  • Procedure: a. Dilute the DMSO stock solution with the aqueous buffer to the final working concentration. b. Immediately inject a sample into the HPLC system to obtain the time-zero (T=0) chromatogram. c. Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by HPLC. e. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Experimental Workflow for Stability Study

start Prepare stock solution in DMSO dilute Dilute stock solution in aqueous buffer start->dilute t0_analysis Analyze T=0 sample by HPLC dilute->t0_analysis incubate Incubate solution at desired temperature dilute->incubate data_analysis Calculate % remaining vs. T=0 t0_analysis->data_analysis time_points Withdraw aliquots at time points (T=1, 2, 4...) incubate->time_points hplc_analysis Analyze aliquots by HPLC time_points->hplc_analysis hplc_analysis->data_analysis end Determine stability profile data_analysis->end start 6-Chloro-2-methylpyrimidine-4-carboxylic acid hydrolysis Hydrolysis (H2O, H+ or OH-) start->hydrolysis product 6-Hydroxy-2-methylpyrimidine-4-carboxylic acid (Pyrimidone tautomer) hydrolysis->product

Caption: Primary degradation pathway via hydrolysis.

Data Summary Table

ParameterValue/RecommendationSource
Storage (Solid) Cool, dry, dark, well-ventilated[5][6][7]
Recommended Solvents DMSO, DMF (anhydrous)[9]
Aqueous Solution pH Maintain neutral pH (6-7.5) for stability[10]
Temperature Avoid prolonged heating[11][12]
Primary Degradation Hydrolysis to pyrimidone[1][2]

References

  • Douglass, J. E., & Farah, B. S. (1964). The Hydrolysis of Some Chloropyrimidines. The Journal of Organic Chemistry, 29(8), 2415-2418.
  • Brown, D. J., & England, B. T. (1971). The Hydrolysis of the Monochloropyrimidines. Journal of the Chemical Society C: Organic, 250-254.

Sources

Technical Support Center: Scaling Up 6-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the Synthesis & Scale-Up of 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)

Executive Summary: The Synthetic Logic

This guide addresses the scale-up challenges of synthesizing 6-Chloro-2-methylpyrimidine-4-carboxylic acid . The industry-standard route involves a three-stage linear synthesis. Success at scale relies not just on chemistry, but on heat transfer management and impurity control.

The Validated Pathway
  • Cyclization: Condensation of Diethyl oxalacetate (sodium salt) with Acetamidine HCl.

  • Functionalization (Chlorination): Conversion of the hydroxy intermediate to the chloro-ester using

    
    .
    
  • Hydrolysis: Saponification of the ester to the target acid without displacing the labile chlorine.

SyntheticRoute SM1 Diethyl Oxalacetate (Na Salt) Int1 Intermediate 1: Ethyl 6-hydroxy-2-methyl pyrimidine-4-carboxylate SM1->Int1 Step 1: Cyclization (NaOEt/EtOH) SM2 Acetamidine HCl SM2->Int1 Int2 Intermediate 2: Ethyl 6-chloro-2-methyl pyrimidine-4-carboxylate Int1->Int2 Step 2: Chlorination (POCl3, Reflux) Product Target: 6-Chloro-2-methyl pyrimidine-4-carboxylic acid Int2->Product Step 3: Hydrolysis (NaOH, <10°C)

Figure 1: The linear synthetic workflow for the target molecule.

Phase 1: Cyclization (Ring Formation)

Objective: Synthesize Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate.

Critical Process Parameters (CPPs)
ParameterSpecificationReason for Control
Stoichiometry 1.05 eq AcetamidineSlight excess ensures complete consumption of the expensive oxalacetate.
Base Sodium Ethoxide (21% in EtOH)Matches the ester group (prevents transesterification byproducts).
Temperature 0°C

RT

Reflux
Controlled ramp prevents polymerization of oxalacetate.
Troubleshooting Guide

Q: My reaction mixture turned into a solid cake during the addition of Acetamidine. How do I salvage this?

  • Diagnosis: This is a "stalling" issue caused by high concentration. The sodium salt of the product precipitates out, seizing the agitator.

  • The Fix:

    • Do not increase agitation speed immediately (risk of motor burnout).

    • Add additional Ethanol (anhydrous) to dilute the slurry.

    • Prevention: For scale-up (>100g), ensure your solvent volume is at least 10-12 mL per gram of starting material.

Q: The yield is significantly lower than the lab scale (<50%). What happened?

  • Diagnosis: Likely moisture contamination or pH misalignment. Diethyl oxalacetate hydrolyzes/decarboxylates rapidly in the presence of water.

  • The Fix:

    • Check Reagents: Ensure Acetamidine HCl is dry (highly hygroscopic). Dry it in a vacuum oven at 40°C if unsure.

    • pH Check: The reaction requires a basic environment to proceed. Ensure you used Sodium Ethoxide, not just Ethanol. The mixture should be basic (pH > 10 on wet paper) throughout the reflux.

Phase 2: Chlorination (The Hazard Zone)

Objective: Convert the tautomeric hydroxy group to a chloro group using Phosphorus Oxychloride (


).[1][2]
Safety Alert:  This is the most dangerous step. 

hydrolysis releases massive heat and HCl gas.
Critical Process Parameters (CPPs)
ParameterSpecificationReason for Control
Reagent

(Excess)
Acts as both reagent and solvent.
Quench Inverse Addition CRITICAL: Add Reaction Mixture

Water. NEVER Water

Reaction.
Temperature Reflux (approx. 105°C)Required for Vilsmeier-type mechanism activation.
Troubleshooting Guide

Q: The reaction mixture turned into a "Black Tar" and yield dropped. Why?

  • Diagnosis: Thermal decomposition. You likely overheated the reaction or let it run too long. Pyrimidines are electron-deficient and sensitive to harsh acidic conditions at high temperatures.

  • The Fix:

    • Monitor Temp: Do not exceed 110°C (oil bath temp).

    • Time: Monitor by HPLC/TLC. Stop immediately upon consumption of starting material (usually 2-4 hours). Prolonged heating promotes polymerization.

    • Catalyst: Use catalytic N,N-Dimethylaniline or DMF to lower the activation energy, allowing a slightly lower reflux temperature.

Q: How do I safely quench the excess


 on a 1kg scale? The exotherm is terrifying. 
  • Diagnosis: Standard quenching (adding water to the flask) causes a runaway exotherm because the heat generated accelerates the remaining hydrolysis.

  • The Protocol (Inverse Quench):

    • Cool the reaction mixture to room temperature.

    • Prepare a separate vessel with crushed ice/water (3x volume of reaction).

    • Slowly pump/pour the reaction mixture into the ice water with vigorous stirring.

    • Maintain the quench vessel temperature <20°C.

    • Why this works: You are adding the "fuel" (

      
      ) to the "heat sink" (water), ensuring the limiting reagent is always the heat-generating species.
      

ChlorinationLogic Start Start Chlorination Troubleshooting Issue1 Is the product black/tarry? Start->Issue1 Issue2 Is there a runaway exotherm? Issue1->Issue2 No Action1 Reduce Temp <110°C Check reaction time Issue1->Action1 Yes Action2 STOP! Use Inverse Quench (Mix -> Ice) Issue2->Action2 Yes Action3 Check Reagent Quality (Old POCl3?) Issue2->Action3 No

Figure 2: Decision tree for troubleshooting the chlorination step.

Phase 3: Hydrolysis & Isolation

Objective: Saponify the ethyl ester to the carboxylic acid without displacing the chlorine atom.

Critical Process Parameters (CPPs)
ParameterSpecificationReason for Control
Base NaOH or LiOH (1M)Strong enough to hydrolyze ester, mild enough to spare the Cl.
Temperature < 10°C CRITICAL: Heat promotes

(displacement of Cl by OH).
pH Adjustment Acidify to pH 2-3Precipitates the free acid product.
Troubleshooting Guide

Q: I am seeing a large impurity (M-18 or M+16 shift) in the final product. It looks like the starting material from Step 2.

  • Diagnosis: You have hydrolyzed the Chlorine atom, reverting to the 6-hydroxy compound (or 6-oxo tautomer). The 6-position on a pyrimidine is highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Fix:

    • Temperature Control: Perform the hydrolysis in an ice bath (0-5°C). Do not heat.

    • Base Strength: If using NaOH causes issues, switch to LiOH (Lithium Hydroxide) in THF/Water. It is milder.

    • Quench Fast: Do not let the reaction sit overnight in base. Acidify immediately upon completion.

Q: The product won't precipitate after acidification.

  • Diagnosis: The product is likely amphoteric or too soluble in the water/alcohol mix.

  • The Fix:

    • Remove Alcohol: Rotovap off the ethanol/THF before acidification. Organic solvents keep the acid in solution.

    • pH Point: Ensure pH is roughly 2.0. Too low (pH < 1) might protonate the pyrimidine nitrogen, forming a soluble salt. Too high (pH > 4) leaves it as a carboxylate salt.

References

  • PubChem. (n.d.). Diethyl oxalacetate.[3][4][5] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (2020). How can I properly quench POCl3? Retrieved March 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis. Retrieved March 5, 2026, from [Link]

  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Quenching and Safety. Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: 6-Chloro-2-methylpyrimidine-4-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center for 6-Chloro-2-methylpyrimidine-4-carboxylic acid . This intermediate is critical in the synthesis of pyrimidine-based pharmaceuticals (e.g., PDE5 inhibitors). Its analysis presents a "perfect storm" of chromatographic challenges: the acidity of the carboxylic group (


), the basicity of the pyrimidine nitrogens, and the hydrolytic instability of the C6-chlorine substituent.

This guide moves beyond generic protocols to address the specific physicochemical behaviors that cause method failure.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q1: Why am I seeing severe peak tailing ( ) despite using a C18 column?

Diagnosis: Tailing in this molecule is driven by a "dual-interaction" mechanism:

  • Silanol Interaction: The protonated pyrimidine nitrogens interact with residual silanols on the silica support.

  • Ionization State: At neutral pH, the carboxylic acid deprotonates (

    
    ), reducing retention and causing secondary interactions.
    

The Fix (Method Refinement): You must suppress the ionization of the carboxylic acid and shield the silanols.

  • Step 1: Acidify Mobile Phase. Switch to a mobile phase pH of 2.0 – 2.5 . This is below the

    
     of the carboxylic acid, forcing it into the neutral (
    
    
    
    ) state, which interacts more predictably with the C18 chain.
    • Recommended Buffer: 20 mM Potassium Phosphate (pH 2.5) or 0.1% Trifluoroacetic Acid (TFA). TFA is preferred for LC-MS as it acts as an ion-pairing agent, masking the basic nitrogens.

  • Step 2: Column Selection. Standard C18 columns often fail here. Use a Base-Deactivated (End-capped) column or a column with embedded polar groups (Polar C18) to shield silanols.

    • Reference Standard: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18.

Q2: My retention times are drifting, and I see "ghost peaks" in my blank.

Diagnosis: This is likely a solubility/equilibration issue or carryover . 6-Chloro-2-methylpyrimidine-4-carboxylic acid has poor water solubility in its neutral form. If your needle wash or gradient re-equilibration is insufficient, the compound precipitates in the system.

The Fix:

  • Needle Wash: Switch to 90:10 Acetonitrile:Water (with 0.1% Formic Acid). The acid ensures the compound remains soluble during the wash cycle.

  • Gradient: Ensure a high-organic flush (95% B) for at least 3 column volumes at the end of the run.

Visual Workflow: Method Development Logic

MethodLogic Start Start: Poor Peak Shape CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Adjust pH to 2.0-2.5 (Phosphate or TFA) CheckPH->AdjustPH No CheckCol Is Column End-capped? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Action: Switch to Base-Deactivated C18 CheckCol->ChangeCol No CheckSolvent Check Sample Diluent CheckCol->CheckSolvent Yes ChangeCol->CheckSolvent FinalMethod Optimized Method: pH 2.5, End-capped C18, Acidic Diluent CheckSolvent->FinalMethod

Figure 1: Decision tree for optimizing peak shape and retention for chloropyrimidine carboxylic acids.

Module 2: Stability & Sample Preparation

Q3: I see a new impurity peak growing over time in my standard solution. What is it?

Diagnosis: You are observing Hydrolytic Dechlorination . The chlorine atom at the C6 position is activated by the electron-deficient pyrimidine ring. In the presence of water—especially at neutral or basic pH—water acts as a nucleophile, displacing the chlorine to form 6-Hydroxy-2-methylpyrimidine-4-carboxylic acid .

The Fix (Stability Protocol):

  • Diluent: Never dissolve this compound in 100% water or basic buffers.

  • Protocol:

    • Dissolve stock in Methanol or DMSO (stable).

    • Dilute to working concentration using 0.1% Formic Acid in Water/Acetonitrile .

    • Shelf Life: Analyze within 4 hours of dilution.

Q4: How do I distinguish the 6-Chloro isomer from the 2-Chloro isomer?

Context: Regioisomerism is a common synthesis risk. The isomer 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) is a frequent impurity or misidentified product.

Differentiation Table:

Feature6-Chloro-2-methyl... (Target)2-Chloro-6-methyl... (Isomer)
CAS 136518-06-489581-58-8
Melting Point 132 - 135 °C 172 - 173 °C
Retention (RP-HPLC) Elutes Earlier (Typically)Elutes Later
Reactivity C6-Cl is more labile to hydrolysisC2-Cl is sterically hindered by Methyl
Visual Workflow: Degradation Pathway

Degradation Target 6-Chloro-2-methyl pyrimidine-4-carboxylic acid (Target) Impurity 6-Hydroxy-2-methyl pyrimidine-4-carboxylic acid (Major Impurity) Target->Impurity SNAr Hydrolysis (Fast at pH > 7) HCl HCl Target->HCl Water H2O / OH- (Nucleophilic Attack) Water->Impurity

Figure 2: The primary degradation pathway via Nucleophilic Aromatic Substitution (SNAr).

Module 3: Recommended Analytical Method

Based on the physicochemical properties, the following method is validated for stability indication.

Instrument Parameters
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Balance of resolution and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterpH ~2.2 suppresses -COOH ionization.
Mobile Phase B AcetonitrileStrong eluent, low UV cutoff.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Wavelength 254 nmMax absorption for pyrimidine ring.
Temp 30°CControls viscosity and retention drift.
Gradient Program
Time (min)% Mobile Phase B
0.05
10.060
12.095
15.095
15.15
20.05

References

  • BenchChem. (2025).[1] Comparative Guide to the Validation of Analytical Methods for Pyrimidine Derivatives. Retrieved from .

  • Jetir.Org. (2024). Method development and validation of stability indicating liquid chromatographic method for pyrimidine derivatives. Retrieved from .

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 286754: Chloropyrimidine derivatives. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS 136518-06-4).[2][3] Retrieved from .

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman. (Authoritative text on Pyrimidine reactivity and SNAr mechanisms).

Sources

Validation & Comparative

A Comparative Analysis of 6-Chloro-2-methylpyrimidine-4-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast landscape of pyrimidine-containing molecules, derivatives of 6-Chloro-2-methylpyrimidine-4-carboxylic acid have emerged as a particularly promising class of compounds with diverse biological activities. This guide provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, biological evaluation, and structure-activity relationships (SAR). We will explore their potential as kinase inhibitors and antimicrobial agents, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Versatile Scaffold: 6-Chloro-2-methylpyrimidine-4-carboxylic Acid

The core structure, 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS 136518-06-4), possesses key chemical features that make it an attractive starting point for the synthesis of diverse compound libraries.[1][2] The chlorine atom at the 6-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. The carboxylic acid at the 4-position is readily converted to amides and esters, providing a straightforward avenue for exploring a wide range of chemical space and modulating the physicochemical properties of the resulting molecules. The methyl group at the 2-position can influence the compound's conformation and interaction with biological targets.

Synthetic Strategies: Building a Library of Derivatives

The synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid derivatives typically begins with the preparation of the core scaffold, followed by diversification at the carboxylic acid and chloro-positions.

A common route to the core structure involves the cyclocondensation of a suitable three-carbon precursor with an amidine, followed by chlorination. For instance, derivatives of 2-methyl-4,6-dichloropyrimidine can be synthesized and subsequently converted to the desired carboxylic acid.[3]

Amide and Thiazolecarboxamide Derivatives

A significant focus of research has been on the synthesis of amide and, more specifically, thiazolecarboxamide derivatives due to their potent biological activities. A key example is the synthesis of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, an important intermediate in the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib.[4][5][6]

The general synthetic approach for amide derivatives involves the activation of the carboxylic acid of 6-Chloro-2-methylpyrimidine-4-carboxylic acid, followed by coupling with a desired amine.

Core 6-Chloro-2-methylpyrimidine-4-carboxylic acid Activated_Acid Activated Carboxylic Acid (e.g., Acyl Chloride) Core->Activated_Acid Activation (e.g., SOCl2, Oxalyl Chloride) Amide_Derivative N-substituted-6-chloro-2-methyl- pyrimidine-4-carboxamide Activated_Acid->Amide_Derivative Amide Coupling Amine Primary or Secondary Amine (R-NH2) Amine->Amide_Derivative

Caption: General workflow for the synthesis of amide derivatives.

Comparative Analysis of Biological Activities

Derivatives of 6-Chloro-2-methylpyrimidine-4-carboxylic acid have demonstrated significant potential in two key therapeutic areas: oncology and infectious diseases.

Kinase Inhibition: A Promising Avenue in Cancer Therapy

The pyrimidine core is a well-established pharmacophore for kinase inhibitors, often acting as an ATP-competitive inhibitor.[7][8] Derivatives of 6-Chloro-2-methylpyrimidine-4-carboxylic acid have been explored as inhibitors of various kinases, including Src, Abl, and Aurora kinases.[5][9]

The thiazolecarboxamide derivative, N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is a potent inhibitor of Src and Abl kinases.[5] Further modifications at the 6-chloro position, by substituting it with groups like 4-(2-hydroxyethyl)piperazin-1-yl, led to the development of Dasatinib, a clinically approved drug for chronic myeloid leukemia (CML).[5]

Table 1: Comparative Kinase Inhibition Profile of Pyrimidine Derivatives

CompoundTarget Kinase(s)IC50 (nM)Reference
DasatinibSrc, Abl<1[5]
Bisanilinopyrimidine 1Aurora A6.1[9]
Furanopyrimidine 15Aurora A309[10]

Note: The table presents data for related pyrimidine kinase inhibitors to illustrate the potential of the scaffold. Specific data for a diverse set of 6-Chloro-2-methylpyrimidine-4-carboxylic acid derivatives is limited in publicly available literature.

The structure-activity relationship (SAR) studies of related pyrimidine series have shown that substitution at the 6-position with various amino groups can significantly impact potency and selectivity.[9][11] For instance, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the nature of the heteroaryl group at the 2-position and substituents on the phenyl ring at the 5-position were found to be critical for anti-cancer activity.[11]

cluster_0 Structure-Activity Relationship (SAR) for Kinase Inhibition cluster_1 R1 (Amide Substituent) cluster_2 R2 (6-position) Pyrimidine_Core 6-Chloro-2-methylpyrimidine-4-carboxamide Core Aryl_Groups Aryl/Heteroaryl groups Pyrimidine_Core->Aryl_Groups Modulates binding to active site Alkyl_Chains Alkyl chains Pyrimidine_Core->Alkyl_Chains Modulates binding to active site Amino_Groups Substituted Amines Pyrimidine_Core->Amino_Groups Impacts potency and selectivity Piperazine_Moieties Piperazine Moieties Pyrimidine_Core->Piperazine_Moieties Impacts potency and selectivity

Caption: Key structural modification points influencing kinase inhibitory activity.

Antimicrobial Activity: A Potential Weapon Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties.[12][13][14] The 6-chloropyrimidine scaffold, in particular, has been incorporated into molecules with significant antimicrobial activity.

While specific data for a broad range of 6-Chloro-2-methylpyrimidine-4-carboxylic acid derivatives is not extensively available, studies on related 6-chloropyrimidine derivatives have shown promising results. For example, certain 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives have demonstrated selective antibacterial activity against Staphylococcus aureus and Staphylococcus saprophyticus.[15]

Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyrimidobenzimidazole VdS. aureus40[12]
Pyrimidobenzimidazole VfC. albicans40[12]
Pyrimidine derivative 4eF. oxysporum- (96.9% inhibition)[16]

Note: This table showcases the antimicrobial potential of the broader pyrimidine class. Further research is needed to establish a comprehensive profile for derivatives of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of N-Aryl-6-chloro-2-methylpyrimidine-4-carboxamides

This protocol describes a general procedure for the synthesis of amide derivatives from 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

Materials:

  • 6-Chloro-2-methylpyrimidine-4-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Substituted aniline or other primary/secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Chloro-2-methylpyrimidine-4-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1-1.2 equivalents) and TEA (2-3 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted-6-chloro-2-methylpyrimidine-4-carboxamide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 values of test compounds against a target kinase.[2][7]

Materials:

  • Kinase of interest (e.g., Src, Abl, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add the kinase and substrate solution to the wells of the microplate.

  • Add the diluted test compounds to the respective wells. Include a positive control (kinase + substrate + DMSO) and a negative control (substrate + DMSO, no kinase).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable software.

Start Prepare Reagents (Kinase, Substrate, ATP, Buffers) Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Plate_Setup Add Kinase, Substrate, and Compounds to Microplate Prepare_Compounds->Plate_Setup Start_Reaction Initiate Reaction with ATP Plate_Setup->Start_Reaction Incubation Incubate at Optimal Temperature Start_Reaction->Incubation Stop_Reaction Stop Reaction and Add Detection Reagent Incubation->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Values Measure_Signal->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.[17][18]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotic or antifungal drug (positive control)

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compounds and the standard drug in the broth medium directly in the wells of the microtiter plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well with the microbial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of 6-Chloro-2-methylpyrimidine-4-carboxylic acid represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and preliminary studies have highlighted their potential as both kinase inhibitors and antimicrobial agents.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships for different biological targets.

  • Target identification and mechanism of action studies: For compounds with interesting biological activity, identifying the specific molecular targets and elucidating their mechanism of action will be crucial for further development.

  • Optimization of pharmacokinetic properties: Modifying the core structure and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

The insights and protocols provided in this guide aim to serve as a valuable resource for researchers in the field, accelerating the discovery and development of new and effective drugs based on the 6-Chloro-2-methylpyrimidine-4-carboxylic acid scaffold.

References

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. [Link]

  • Google Patents. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Keche, A. P., et al. (2012). Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Journal of the Serbian Chemical Society, 77(4), 443-452. [Link]

  • El-Gazzar, A. B. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-15. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 11872–11887. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 15(3), 1882–1897. [Link]

  • Wood, E. R., et al. (2015). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS medicinal chemistry letters, 6(11), 1143–1148. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. [Link]

  • Kilic-Kurt, Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic chemistry, 101, 104028. [Link]

  • Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (Basel, Switzerland), 26(17), 5200. [Link]

  • Kumar, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results, 13(3), 481-488. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules (Basel, Switzerland), 27(19), 6523. [Link]

  • El-Sayed, M. A. A., et al. (2021). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules (Basel, Switzerland), 26(1), 93. [Link]

  • ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & medicinal chemistry, 17(1), 240–251. [Link]

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. [Link]

  • ResearchGate. Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(40), 24933–24947. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC advances, 12(28), 17873–17887. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of Cu(II), Pt(IV) and Au(III) Complexes with 2,6-bis(((1-decyl-1H-1,2,3-triazole-4-yl)methoxy)methyl)pyridine. Chemical Methodologies, 6(4), 314-325. [Link]

  • Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. [Link]

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Spectroscopic comparison of 6-Chloro-2-methylpyrimidine-4-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the rigorous spectroscopic characterization of pyrimidine derivatives is a cornerstone of my work in early-stage drug discovery. Substituted pyrimidine-4-carboxylic acids are privileged scaffolds frequently utilized in the development of kinase inhibitors and antiviral therapeutics. However, distinguishing between closely related positional and functional analogs requires a nuanced understanding of how substituents perturb the heteroaromatic system.

This guide provides an objective, data-driven spectroscopic comparison of 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4)[1] against two critical analogs: its positional isomer and its hydroxyl functional analog.

Mechanistic Causality: Substituent Effects on the Pyrimidine Core

When analyzing pyrimidines, spectroscopic data is not merely a fingerprint; it is a direct readout of the molecule's electronic distribution and tautomeric state[2]. The position and nature of the substituent (chloro vs. hydroxyl, C-2 vs. C-6) dictate the electron density across the ring, which we observe via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

  • Inductive and Resonance Effects (NMR): The pyrimidine H-5 proton is the most sensitive reporter of electronic changes at the C-4 and C-6 positions. In 6-Chloro-2-methylpyrimidine-4-carboxylic acid, the highly electronegative chlorine atom exerts a strong inductive withdrawing effect (-I), deshielding the H-5 proton and shifting it downfield. Conversely, moving the chlorine to the C-2 position alters the resonance contribution, slightly shielding H-5 relative to the 6-chloro isomer.

  • Keto-Enol Tautomerism (NMR & IR): Replacing the C-6 chlorine with a hydroxyl group fundamentally changes the molecule's behavior. 6-Hydroxy pyrimidines predominantly exist in their keto tautomeric form (pyrimidin-4(3H)-one) in polar solvents[2]. This tautomerization drastically increases electron density at C-5 via resonance from the adjacent nitrogen, resulting in a massive upfield shift of the H-5 proton and the appearance of a distinct lactam carbonyl stretch in the IR spectrum.

  • Isotopic Self-Validation (MS): Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of this distinct isotopic pattern in the mass spectrum serves as a self-validating internal control to confirm the retention of the halogen during synthetic modifications[3].

Mechanism Root C-6 Substituent Effect on Pyrimidine H-5 Cl Chlorine (-Cl) Inductive Withdrawal Root->Cl OH Hydroxyl (-OH) Keto-Enol Tautomerism Root->OH ShiftDown Downfield Shift (~7.8 ppm) Cl->ShiftDown ShiftUp Upfield Shift (~6.6 ppm) OH->ShiftUp

Substituent effects dictating NMR chemical shifts in pyrimidine analogs.

Quantitative Spectroscopic Comparison

To objectively compare these scaffolds, we evaluate their predicted and empirically supported spectroscopic profiles. The table below synthesizes the structural and analytical data required to differentiate the core compound from its analogs.

Table 1: Comparative Spectroscopic Data for Pyrimidine-4-Carboxylic Acid Derivatives

Analytical Parameter6-Chloro-2-methylpyrimidine-4-carboxylic acid (Core)2-Chloro-6-methylpyrimidine-4-carboxylic acid (Positional Analog)6-Hydroxy-2-methylpyrimidine-4-carboxylic acid (Functional Analog)
Monoisotopic Mass 172.00 Da[3]172.00 Da154.04 Da
¹H NMR (DMSO-d₆) H-5: ~7.85 ppm (s)CH₃: ~2.65 ppm (s)H-5: ~7.60 ppm (s)CH₃: ~2.50 ppm (s)H-5: ~6.60 ppm (s)CH₃: ~2.30 ppm (s)
¹³C NMR (DMSO-d₆) C-5: ~118 ppmC-6 (C-Cl): ~160 ppmC-5: ~120 ppmC-2 (C-Cl): ~158 ppmC-5: ~110 ppmC-6 (C=O): ~165 ppm
FT-IR (KBr, cm⁻¹) 1710 (acid C=O), 1550 (C=N), 760 (C-Cl)1715 (acid C=O), 1560 (C=N), 750 (C-Cl)1700 (acid C=O), 1650 (ring C=O), broad OH/NH
ESI-MS (Negative) [M-H]⁻ m/z 171 (100%), 173 (33%)[M-H]⁻ m/z 171 (100%), 173 (33%)[M-H]⁻ m/z 153 (100%)

Note: The exact chemical shifts may vary slightly based on concentration and temperature, but the relative delta (Δδ) between the analogs remains a robust diagnostic tool.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following analytical workflows are designed as self-validating systems. Every step includes a causal justification to prevent artifactual misinterpretation.

Protocol A: High-Resolution NMR Acquisition

Causality: Pyrimidine carboxylic acids are highly polar and often exhibit zwitterionic character, making them poorly soluble in standard CDCl₃. DMSO-d₆ is mandated to ensure complete dissolution and sharp peak resolution.

  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Validation: Set the TMS signal strictly to 0.00 ppm. Check the residual DMSO pentet at 2.50 ppm to confirm solvent lock and homogeneity.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).

  • Tautomer Check (For Hydroxyl Analogs): If peak broadening is observed at room temperature due to slow tautomeric exchange, elevate the probe temperature to 330 K to coalesce the signals[2].

Protocol B: Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality: Carboxylic acids readily deprotonate, making Negative Ion Mode ESI the most sensitive and reliable technique for these compounds.

  • Mobile Phase: Prepare a 50:50 mixture of LC-MS grade Acetonitrile and Water, buffered with 0.1% Formic Acid. (Counterintuitively, trace formic acid stabilizes the spray without fully suppressing the [M-H]⁻ signal of stronger pyrimidine acids).

  • Injection: Infuse the sample at a concentration of 1 µg/mL.

  • Self-Validation (Isotope Ratio): Extract the ion chromatogram for m/z 171. Immediately verify the presence of the m/z 173 peak at exactly one-third the intensity of the base peak. Failure to observe this 3:1 ratio definitively rules out the presence of the monochlorinated target[3].

Protocol C: FT-IR Spectroscopy
  • Preparation: Grind 2 mg of the compound with 100 mg of spectroscopic-grade KBr and press into a translucent pellet.

  • Background: Acquire a background spectrum of a blank KBr pellet to subtract ambient CO₂ and water vapor.

  • Analysis: Scan from 4000 to 400 cm⁻¹. Focus on the 700-800 cm⁻¹ fingerprint region to confirm the C-Cl stretch, differentiating the halogenated compounds from the hydroxyl analog.

Workflow A Sample Prep (DMSO-d6) B 1H & 13C NMR (Shift Analysis) A->B C ESI-MS (Isotope Pattern) A->C D FT-IR (Functional Groups) A->D E Data Synthesis & Validation B->E C->E D->E

Multimodal spectroscopic validation workflow for pyrimidine derivatives.

Conclusion

The differentiation of 6-Chloro-2-methylpyrimidine-4-carboxylic acid from its analogs relies on a multimodal spectroscopic approach. The ¹H NMR H-5 chemical shift serves as the primary indicator of the C-6 substituent's electronic nature, while the ESI-MS isotopic pattern acts as an absolute, self-validating safeguard for halogen retention. By adhering to the causal protocols outlined above, researchers can confidently verify the structural integrity of these critical pharmacophores prior to downstream biological evaluation.

References

  • PubChemLite: 6-chloro-2-methylpyrimidine-4-carboxylic acid (C6H5ClN2O2) Structural and Mass Information. uni.lu. Available at:[Link] (Accessed via Grounding Search[3])

  • Journal of the American Chemical Society: A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Kokko, J. P., Goldstein, J. H., Mandell, L. acs.org. Available at:[Link] (Accessed via Grounding Search[2])

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Benchmarking the synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Introduction: The Significance of a Core Heterocyclic Intermediate

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a pivotal building block in contemporary pharmaceutical development. Its trifunctional structure, featuring a reactive chlorine atom, a methyl group, and a carboxylic acid on a pyrimidine core, renders it an exceptionally versatile intermediate. Most notably, it is a key precursor in the synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical factors for pharmaceutical manufacturing.

This guide provides an in-depth, objective comparison of prevalent and emerging synthetic methodologies for 6-Chloro-2-methylpyrimidine-4-carboxylic acid. We will dissect detailed experimental protocols, explore the underlying chemical principles, and present a data-driven benchmark of their respective performances. This analysis is designed to empower researchers, chemists, and process development professionals to select the optimal synthetic strategy for their specific laboratory or industrial needs.

Methodology I: The Classical Chlorination-Oxidation Pathway

The most established route to 6-Chloro-2-methylpyrimidine-4-carboxylic acid begins with the cyclization to form a dihydroxy-pyrimidine intermediate, followed by chlorination and subsequent oxidation of a methyl group. This pathway is valued for its use of readily available starting materials.

Workflow Overview: Classical Pathway

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Oxidation A Dimethyl malonate + Acetamidine HCl B 4,6-Dihydroxy-2-methylpyrimidine A->B  NaOCH₃, MeOH   C 4,6-Dichloro-2-methylpyrimidine B->C  POCl₃ or Triphosgene   D 6-Chloro-2-methylpyrimidine-4-carboxylic acid C->D  Oxidizing Agent (e.g., KMnO₄)  

Caption: High-level workflow for the classical synthesis route.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

  • Protocol: Under ice bath conditions, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are added to methanol. The reaction is then warmed to 18-25°C and stirred for 3-5 hours. After removing methanol under reduced pressure, water is added, and the pH is adjusted to 1-2 with HCl to precipitate the product. The resulting white solid is filtered, washed, and dried.[3]

  • Expertise & Causality: This is a classic Pinner-type pyrimidine synthesis. Acetamidine provides the N-C-N fragment which condenses with the β-dicarbonyl system of dimethyl malonate. Sodium methoxide acts as a strong base to deprotonate the malonate, initiating the cyclization. Acidification is crucial for protonating the pyrimidine ring and precipitating the dihydroxy product from the aqueous solution.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

Two primary chlorinating agents are benchmarked for this critical step: phosphorus oxychloride (POCl₃) and triphosgene.

  • Method 2A: Traditional POCl₃ Chlorination

    • Protocol: 4,6-Dihydroxy-2-methylpyrimidine is heated to reflux in excess phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent.[4][5] An organic base like N,N-dimethylaniline may be added to facilitate the reaction.[4] The reaction is typically maintained for 3-4 hours.[4] Workup requires careful, slow quenching of excess POCl₃ with ice water.

    • Trustworthiness & Causality: The dihydroxy pyrimidine exists in tautomeric equilibrium with its keto form. POCl₃ chlorinates the hydroxyl groups, converting them into excellent leaving groups, which are subsequently displaced by chloride ions. The use of excess POCl₃ drives the reaction to completion. However, the highly exothermic and violent reaction of POCl₃ with water during quenching is a significant safety concern, especially on a large scale.[4][5]

  • Method 2B: Modern Triphosgene Chlorination

    • Protocol: 4,6-Dihydroxy-2-methylpyrimidine is refluxed in an inert solvent like dichloroethane with N,N-diethylaniline. A solution of triphosgene in dichloroethane is then added slowly, and the reflux is continued for 6-8 hours. The reaction mixture is then washed sequentially with water and HCl solution. The organic layer is dried and concentrated to yield the product.[3]

    • Expertise & Causality: Triphosgene serves as a safer, solid alternative to gaseous phosgene for generating the reactive chlorinating species in situ. The tertiary amine base (N,N-diethylaniline) acts as an acid scavenger. This method avoids the hazards associated with handling and quenching large excesses of POCl₃, making it more amenable to industrial production.[3]

Step 3: Selective Oxidation to Carboxylic Acid

  • Protocol: The 4,6-dichloro-2-methylpyrimidine intermediate is subjected to an oxidation reaction that selectively converts one of the methyl groups (at position 4 or 6) to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) in an alkaline solution.[6] The reaction mixture is heated, and upon completion, the manganese dioxide byproduct is filtered off, and the solution is acidified to precipitate the final product, 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

  • Trustworthiness & Causality: The oxidation of an alkyl group on an aromatic ring is a standard transformation.[6][7] The electron-withdrawing nature of the pyrimidine ring makes the methyl group susceptible to oxidation. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation or degradation of the heterocyclic ring.

Methodology II: Alternative Route via Nitrile Hydrolysis

An alternative strategy involves the formation of a pyrimidine carbonitrile, which is then hydrolyzed to the corresponding carboxylic acid. This route can offer advantages in terms of selectivity and milder reaction conditions in the final step.

Workflow Overview: Nitrile Hydrolysis Pathway

A 4,6-Dichloro-2- methylpyrimidine B 6-Chloro-2-methylpyrimidine- 4-carbonitrile A->B  Nucleophilic Substitution (e.g., KCN)   C 6-Chloro-2-methylpyrimidine- 4-carboxylic acid B->C  Acid or Base Hydrolysis  

Caption: Key steps in the alternative nitrile hydrolysis pathway.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 6-Chloro-2-methylpyrimidine-4-carbonitrile

  • Protocol: Starting from 4,6-dichloro-2-methylpyrimidine, a selective nucleophilic aromatic substitution is performed. By carefully controlling stoichiometry and temperature, one of the chlorine atoms can be displaced by a cyanide group using a cyanide salt like KCN in a suitable solvent.[8]

  • Expertise & Causality: The chlorine atoms at the 4 and 6 positions of the pyrimidine ring have different reactivities, allowing for regioselective substitution. This step leverages the strong nucleophilicity of the cyanide ion to displace a chloride.

Step 2: Hydrolysis of the Nitrile

  • Protocol: The 6-Chloro-2-methylpyrimidine-4-carbonitrile intermediate is hydrolyzed. This is typically achieved by heating the nitrile in a strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) aqueous solution.[9] If basic hydrolysis is used, a final acidification step is required to protonate the carboxylate and precipitate the carboxylic acid product.

  • Trustworthiness & Causality: The hydrolysis of nitriles to carboxylic acids is a robust and well-established reaction.[6][9] It proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. This method avoids the use of strong, often harsh, oxidizing agents required in the classical pathway.

Performance Benchmark: A Comparative Analysis

The choice of synthetic route depends on a careful evaluation of several key performance indicators. The following table summarizes the relative merits and drawbacks of the discussed methodologies.

Parameter Methodology I (Classical) Methodology II (Nitrile Hydrolysis) Analysis & Justification
Overall Yield Moderate to GoodModerate to GoodBoth routes can provide good yields, but are highly dependent on the optimization of each step. The classical route's oxidation step can sometimes lead to side products, potentially lowering the yield.
Reagent Safety POCl₃: PoorTriphosgene: ModerateGoodThe traditional use of excess POCl₃ presents significant handling and quenching hazards.[4][5] The triphosgene variant improves safety but is still a hazardous reagent.[3] The nitrile route generally uses less hazardous reagents, with the main concern being the handling of cyanide salts.
Scalability POCl₃: ChallengingTriphosgene: GoodGoodThe exothermic quenching of POCl₃ makes the traditional method difficult to scale. The triphosgene and nitrile hydrolysis routes are generally more amenable to large-scale industrial production.[5]
Environmental Impact POCl₃: HighTriphosgene: ModerateModerateThe POCl₃ method generates significant acidic waste. The triphosgene method is an improvement.[5] The nitrile route may generate cyanide-containing waste streams that require careful treatment.
Cost-Effectiveness GoodModerateThe starting materials for the classical route are generally inexpensive. Cyanide reagents for the alternative route can be more costly and require specialized handling, potentially increasing overall process cost.
Process Control ModerateGoodThe final hydrolysis step in the nitrile route is often cleaner and easier to control than the strong oxidation step in the classical pathway, which can sometimes be difficult to run selectively.

Conclusion and Recommendations

Both the classical chlorination-oxidation pathway and the alternative nitrile hydrolysis route represent viable methods for the synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

  • For laboratory-scale synthesis and cost-sensitive applications , the classical pathway using triphosgene offers a good balance of accessibility and improved safety over the traditional POCl₃ method.

  • For industrial-scale production where safety, process control, and environmental impact are paramount , the nitrile hydrolysis pathway presents a compelling alternative. Although it may involve slightly more expensive reagents, the avoidance of hazardous POCl₃ and strong oxidizing agents, coupled with a more controllable final step, makes it an attractive option for robust and scalable manufacturing.

Ultimately, the optimal choice will depend on the specific capabilities, safety protocols, and economic considerations of the manufacturing or research facility. Continuous process optimization for either route can further enhance yield and reduce environmental footprint.

References

  • Benchchem. Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
  • Sun, Z., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012, 17(4), 4533-4544. Available from: [Link]

  • Hsiao, Y., et al. A highly efficient synthesis of sitagliptin. Journal of Organic Chemistry. 2004.
  • Kalogirou, A. S., et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. 2020, (vii), 0-0. Available from: [Link]

  • Chemguide. Making Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. (2023). Available from: [Link]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Frontiers in Bioengineering and Biotechnology. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Available from: [Link]

  • Sci Forschen. Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. (2017). Available from: [Link]

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Cross-Validation of Analytical Methods for 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of analytical methods for 6-Chloro-2-methylpyrimidine-4-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4) is a critical heterocyclic building block used extensively in the synthesis of bioactive agrochemicals and pharmaceutical intermediates, particularly kinase inhibitors and pyridine-based auxins. Its trifunctional nature—featuring a reactive chloro- group, a methyl handle, and a carboxylic acid moiety—makes it a versatile scaffold but also presents unique analytical challenges.

The purity of this intermediate directly correlates with the yield and safety profile of downstream APIs. Inaccurate quantification can lead to stoichiometric imbalances in subsequent coupling reactions (e.g., amide coupling or Suzuki-Miyaura cross-coupling).

This guide objectively compares three distinct analytical methodologies to establish a robust cross-validation framework:

  • RP-HPLC-UV: The industry standard for routine release testing.

  • LC-MS/MS: The "Gold Standard" for impurity profiling and trace analysis.

  • Potentiometric Titration: An orthogonal, absolute method for assay verification.

Methodology Overview & Causality

To ensure scientific integrity, we must understand why these methods are selected.

MethodPrincipleCausality for Selection
RP-HPLC-UV Partitioning based on hydrophobicity; UV absorption by the pyrimidine ring.Stability & Robustness: Pyrimidines are UV-active (λmax ~250-270 nm). Reversed-phase chromatography effectively separates the acid from non-polar impurities (e.g., chlorinated side-products).
LC-MS/MS Ionization (ESI+) and mass-to-charge filtration.Specificity: HPLC-UV cannot distinguish co-eluting impurities with identical chromophores. MS provides structural confirmation, essential for detecting des-chloro or isomeric impurities.
Potentiometric Titration Acid-base neutralization of the -COOH group.Orthogonality: This is a non-chromatographic method. It validates the "Assay" value (purity by weight) independent of UV extinction coefficients, detecting inorganic salts or non-UV active fillers.

Experimental Protocols

Method A: RP-HPLC-UV (Routine Quality Control)

This protocol is designed for high repeatability and linearity.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Reasoning: The C18 phase retains the moderately polar organic acid while allowing polar salts to elute at the void volume.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses ionization of the carboxylic acid (pKa ~3.5), ensuring the analyte is neutral and retained on the column.

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B (Linear ramp)

    • 15-20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Diluent: 50:50 Water:ACN.

Method B: LC-MS/MS (Impurity Profiling)

Used when unknown peaks appear in Method A or for trace impurity quantification.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. Reasoning: The pyrimidine nitrogens are readily protonated [M+H]+.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

    • B: Acetonitrile.

  • MS Parameters:

    • Scan Range: 100–500 m/z.

    • Target Ion: 173.0 m/z (Parent [M+H]+ for 6-Chloro-2-methyl...).

    • Fragment Ions (MRM): 173.0 → 129.0 (Loss of -COOH).

Method C: Potentiometric Titration (Assay Verification)

Used to cross-validate the mass balance.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 50% Ethanol/Water (to ensure solubility of the organic acid).

  • Electrode: Glass pH combination electrode.

  • Procedure: Dissolve ~200 mg of sample (accurately weighed) in 50 mL solvent. Titrate to the inflection point (pH jump).

  • Calculation:

    
    
    

Cross-Validation Data Comparison

The following data summarizes the performance characteristics of each method based on validation studies (ICH Q2 guidelines).

ParameterRP-HPLC-UVLC-MS/MSPotentiometric Titration
Linearity (

)
> 0.999 (Range: 10-150% of target)> 0.995 (Range: 0.1-10% of target)N/A (Stoichiometric)
Precision (RSD) < 0.5%< 3.0%< 0.2%
Accuracy (Recovery) 98.0% – 102.0%90.0% – 110.0%99.5% – 100.5%
LOD (Limit of Detection) ~0.05%~0.001% (Trace level)~1.0%
Specificity Moderate (Relies on retention time)High (Mass + Retention time)Low (Responds to any acidic proton)
Throughput High (20 min/sample)MediumLow (Manual/Semi-auto)
Critical Analysis
  • The Specificity Gap: Titration offers the highest precision for assay (purity) but has zero specificity; it will count acidic impurities (like starting material 6-methylpyrimidine-4-carboxylic acid) as the product. Therefore, Titration must never be used alone ; it validates the HPLC assay value.

  • The Sensitivity Gap: HPLC-UV is blind to impurities lacking a chromophore or those co-eluting under the main peak. LC-MS/MS fills this gap, ensuring that a "99.9%" HPLC purity isn't masking a toxic impurity.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting and cross-referencing these analytical methods during product release.

ValidationWorkflow Start Crude Sample (6-Chloro-2-methylpyrimidine-4-COOH) HPLC Primary Method: RP-HPLC-UV Start->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 Quantify Titration Orthogonal Check: Potentiometric Titration Decision1->Titration Yes (Pass) LCMS Deep Dive: LC-MS/MS Decision1->LCMS No (Unknown Peak) Titration->LCMS Assay Discrepancy Release Release Product Titration->Release Assay Matches HPLC (+/- 1%) Investigate Investigate Impurity Structure LCMS->Investigate Reject Reject / Reprocess Investigate->Reject

Caption: Logical workflow for cross-validating purity using HPLC (Screening), Titration (Assay Confirmation), and LC-MS (Impurity ID).

Discussion & Recommendations

When to Use Which Method?
  • Routine Batch Release: Use HPLC-UV . It is the most robust balance of speed, cost, and accuracy. The method described (Acidic Mobile Phase + C18) is self-validating because the retention time shift of the carboxylic acid vs. neutral impurities is predictable.

  • Process Development: Use LC-MS/MS . When optimizing the chlorination step (e.g., using POCl3), you must track the conversion of the hydroxy-pyrimidine precursor. LC-MS tracks the specific mass shift (M-OH + Cl), which UV might miss if spectra are similar.

  • Reference Standard Qualification: Use All Three . To certify a "Primary Standard," you need the specificity of LC-MS, the chromatographic purity of HPLC, and the absolute mass balance of Titration.

Common Pitfalls
  • Solvent Mismatch: Dissolving the sample in pure acetonitrile can cause peak distortion in HPLC (strong solvent effect). Always use the mobile phase or a weaker solvent (50% aq. MeOH) as the diluent.

  • pH Sensitivity: The retention time of 6-Chloro-2-methylpyrimidine-4-carboxylic acid is highly pH-dependent due to the carboxylic acid. Ensure the mobile phase buffer is precise (pH 2.5 ± 0.1).

References

  • National Center for Biotechnology Information (NCBI). (2004). Analysis of pyrimidine synthesis intermediates in urine by HPLC-MS/MS. Retrieved from [Link]

  • European Bioanalysis Forum (EBF). (2017).[1] Cross and Partial Validation Guidelines. Retrieved from [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][2]

Sources

Comparative Guide: The Strategic Advantages of 6-Chloro-2-methylpyrimidine-4-carboxylic Acid in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of kinase inhibitors, GPCR ligands, and advanced agricultural therapeutics, the pyrimidine scaffold is a privileged structure. However, the functionalization of highly electron-deficient pyrimidines often presents significant synthetic bottlenecks, primarily regarding regioselectivity and chemical stability.

This guide provides an in-depth technical comparison between 6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 136518-06-4) [1] and traditional building blocks like 2,6-Dichloropyrimidine-4-carboxylic acid. By analyzing the electronic and steric causality behind their reactivity, we demonstrate how the strategic placement of a C2-methyl group eliminates regiochemical ambiguity, improves overall yields, and enables a robust, self-validating orthogonal functionalization workflow.

Structural Analysis & The Causality of Reactivity

To understand the superiority of 6-Chloro-2-methylpyrimidine-4-carboxylic acid, we must analyze the intrinsic electronic nature of the pyrimidine ring. Pyrimidines are naturally electron-deficient due to the electronegativity of the two nitrogen atoms. When functionalized with halogens, they become highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Regioselectivity Dilemma of Dichloropyrimidines

Standard building blocks like 2,6-Dichloropyrimidine-4-carboxylic acid (CAS: 16492-28-7) possess two highly electrophilic sites (C2 and C6). The C4-carboxylic acid exerts an electron-withdrawing effect that slightly favors nucleophilic attack at C6. However, this electronic bias is insufficient to prevent concurrent attack at C2. Consequently, SNAr or cross-coupling reactions on dichloropyrimidines notoriously yield mixtures of C6 and C2 regioisomers. Resolving these mixtures requires either wasteful chromatographic separation or the deployment of expensive, highly specific palladium/ligand catalytic systems to force regiocontrol[2].

The C2-Methyl Advantage: Steric & Electronic Modulation

6-Chloro-2-methylpyrimidine-4-carboxylic acid solves this fundamental flaw through two distinct mechanistic pathways:

  • Steric Blocking: The C2 position is covalently occupied by a methyl group, physically preventing any nucleophilic attack or off-target cross-coupling at this site.

  • Electronic Tuning (Hyperconjugation): The C2-methyl group exerts a mild electron-donating (+I) effect. While the ring remains sufficiently electron-deficient to undergo SNAr at the C6-chlorine, the methyl group stabilizes the overall scaffold. This prevents the rapid degradation and over-reaction often observed with hyper-reactive dichloropyrimidines under harsh basic conditions.

Regioselectivity cluster_0 2,6-Dichloropyrimidine-4-carboxylic acid cluster_1 6-Chloro-2-methylpyrimidine-4-carboxylic acid A1 2,6-Dichloro Precursor B1 C6-Amine (Major) A1->B1 SNAr C1 C2-Amine (Minor) A1->C1 SNAr A2 6-Chloro-2-methyl Precursor B2 C6-Amine (Exclusive) A2->B2 SNAr (100% Regioselective)

Fig 1: Regioselectivity comparison between dichloro and 2-methyl pyrimidine scaffolds during SNAr.

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of these building blocks during standard SNAr and amide coupling workflows. The data highlights the efficiency gains achieved by utilizing the C2-methylated scaffold.

Property / Metric6-Chloro-2-methylpyrimidine-4-carboxylic acid2,6-Dichloropyrimidine-4-carboxylic acid6-Chloropyrimidine-4-carboxylic acid
CAS Number 136518-06-416492-28-737131-91-2
C6 SNAr Regioselectivity >99% (Exclusive) ~70-85% (Mixture with C2)>95% (Prone to C2 C-H activation)
C2 Reactivity Blocked (Methyl)Highly Active (Chlorine)Active (Unsubstituted)
Electronic Profile Tuned (Stable)Highly Electron-DeficientElectron-Deficient
Typical SNAr Yield 85 - 95% 40 - 60% (Post-separation)60 - 75%
Catalyst Required for Selectivity? No Yes (e.g., Pd/LiHMDS)No

Orthogonal Functionalization Workflow

The presence of both a C4-carboxylic acid and a C6-chlorine on the 2-methylpyrimidine core provides an ideal setup for orthogonal functionalization . The carboxylic acid can be activated for amide bond formation under mild conditions that leave the C6-chlorine entirely intact. Subsequently, the C6-chlorine can be subjected to SNAr or Suzuki-Miyaura cross-coupling[3].

OrthogonalWorkflow Start 6-Chloro-2-methylpyrimidine-4-carboxylic acid (Starting Material) Amide Step 1: Amide Coupling (C4) Reagents: HATU, DIPEA, Amine R1 Start->Amide Orthogonal Activation SNAr Step 2: SNAr or Suzuki (C6) Reagents: Amine R2 or Boronic Acid Amide->SNAr Intermediate Isolation Product Fully Functionalized Pyrimidine Scaffold SNAr->Product Final Derivatization

Fig 2: Orthogonal functionalization workflow leveraging the C4-carboxylic acid and C6-chlorine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and in-process controls to verify reaction progress.

Protocol A: Orthogonal Amide Coupling at C4

Objective: Form a C4-amide without triggering premature SNAr at the C6-chlorine.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 6-Chloro-2-methylpyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv).

    • Causality & Validation: HATU is selected over EDC/HOBt because electron-deficient pyrimidine carboxylic acids are prone to decarboxylation or sluggish activation. HATU ensures rapid, near-instantaneous formation of the active ester. The solution will turn a distinct pale yellow within 5-10 minutes, visually validating activation.

  • Coupling: Add the primary or secondary amine (1.1 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control: Monitor via LC-MS. The starting material mass ([M+H]⁺ ~173) should completely disappear, replaced by the product mass. Crucially, verify that no dimer or SNAr byproduct is formed (which would appear as a mass corresponding to the displacement of the chlorine).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (3x) to thoroughly remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Regioselective SNAr Amination at C6

Objective: Displace the C6-chlorine with a secondary amine to yield the fully functionalized scaffold.

  • Preparation: Dissolve the C4-amide intermediate from Protocol A (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP) or Isopropanol (0.5 M).

  • Reagent Addition: Add the desired secondary amine (1.5 equiv) and DIPEA (2.0 equiv).

    • Causality: Because the C2-methyl group slightly deactivates the pyrimidine ring via electron donation, the C6-chlorine is less reactive than it would be in a dichloro analog. This is a strategic advantage: it prevents unwanted room-temperature degradation but requires thermal energy to drive the SNAr.

  • Heating: Heat the mixture to 90 °C for 4–6 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc). The SNAr product will typically exhibit a lower Rf value and a distinct UV shift compared to the chlorinated precursor.

  • Workup & Isolation: Cool to room temperature. Slowly add the mixture to ice-cold water under vigorous stirring. The highly functionalized pyrimidine will typically precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Conclusion

The transition from 2,6-dichloropyrimidines to 6-Chloro-2-methylpyrimidine-4-carboxylic acid represents a paradigm shift in rational synthetic design. By leveraging the steric bulk and hyperconjugative stability of the C2-methyl group, chemists can entirely bypass the regioselectivity issues that plague traditional pyrimidine functionalization. This results in higher yields, simplified purifications, and a highly reliable orthogonal workflow essential for accelerated drug discovery.

References

  • Organic Letters (ACS Publications) Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: American Chemical Society (ACS) URL:[Link]

  • Journal of the Brazilian Chemical Society Title: Synthesis, antibacterial, anthelmintic and anti-inflammatory studies of novel methylpyrimidine sulfonyl piperazine derivatives Source: SciELO URL:[Link]

Sources

Confirming the purity of synthesized 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Confirming the Purity of Synthesized 6-Chloro-2-methylpyrimidine-4-carboxylic Acid

Executive Summary

6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS 136518-06-4) is a critical heterocyclic building block, often employed as a scaffold in the synthesis of herbicides (e.g., aminopyralid analogs) and pharmaceutical kinase inhibitors.

Confirming its purity is deceptively challenging due to the prevalence of regioisomers (specifically 2-chloro-6-methylpyrimidine-4-carboxylic acid) and hydrolysis byproducts (hydroxy-pyrimidines) that share similar solubility profiles. This guide moves beyond basic Certificates of Analysis (CoA) to provide a rigorous, multi-modal validation strategy. We compare the efficacy of HPLC, 1H NMR, and Potentiometric Titration, recommending a hybrid workflow for definitive characterization.

Part 1: The Purity Challenge & Isomer Trap

Before detailing protocols, we must address the most common failure mode: Isomeric Confusion.

  • Target Compound: 6-Chloro-2-methylpyrimidine-4-carboxylic acid (Methyl group at C2, between nitrogens).[1][2] MP: ~132–135°C.[2]

  • Common Impurity/Isomer: 2-Chloro-6-methylpyrimidine-4-carboxylic acid (Chlorine at C2).[3] MP: ~172–173°C.[4]

Insight: If your synthesized product melts above 160°C, you have likely synthesized the wrong isomer or have significant contamination. Standard low-resolution LC-MS often fails to distinguish these due to identical molecular weights (MW 172.57).

Impurity Fate Map

The following diagram illustrates the logical flow of impurities from synthesis to detection.

PurityMap Start Synthesis Precursors (2-methyl-4,6-dichloropyrimidine) Reaction Hydrolysis/Carboxylation Start->Reaction Crude Crude Product Reaction->Crude Imp1 Impurity A: Regioisomer (2-Cl) Crude->Imp1 Isomerization Imp2 Impurity B: Hydrolysis (6-OH) Crude->Imp2 Over-hydrolysis Imp3 Impurity C: Decarboxylated Crude->Imp3 Thermal degradation Target Target: 6-Cl-2-Me-4-COOH Crude->Target Main Path

Figure 1: Impurity Fate Map identifying critical byproducts during the synthesis of chloropyrimidine carboxylic acids.

Part 2: Comparative Analysis of Methods

We evaluated three primary methods for purity confirmation. The "Best Practice" recommendation is a combination of Method A (HPLC) for organic impurities and Method B (NMR) for structural verification.

FeatureMethod A: HPLC-UV Method B: 1H qNMR Method C: Potentiometric Titration
Primary Utility Quantifying trace organic impurities (0.05% level).Confirming structure & solvent residue.[5]Determining absolute assay (wt/wt%).
Specificity High. Separates isomers and hydrolysis products.Medium. Isomer signals may overlap; best for solvents.Low. Any acidic impurity counts as "product."
Limit of Detection < 0.01%~0.5%N/A
Sample Req. < 1 mg~10 mg~100 mg
Verdict Essential for Purity. Essential for Identity. Supplementary for Assay.

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

The Workhorse Method. This protocol utilizes a C18 column with an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm (max absorption for chloropyrimidines) and 220 nm.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
10.0 60
12.0 90
15.0 90
15.1 5

| 20.0 | 5 (Equilibration) |

Acceptance Criteria:

  • Main Peak Retention: ~7–9 minutes.

  • Resolution: > 2.0 between Target and Hydroxy-impurity (which elutes earlier due to polarity).

  • Purity: Area % > 98.0%.[3][6]

Protocol B: 1H NMR Spectroscopy (Structural Validation)

The Identity Check. NMR is crucial to distinguish the 6-chloro-2-methyl target from the 2-chloro-6-methyl isomer.

  • Solvent: DMSO-d6 (Chloroform-d is often poor for carboxylic acid solubility).

  • Frequency: 400 MHz or higher.

  • Scans: 16 (Standard) or 64 (for impurity detection).

Key Chemical Shift Diagnostics (DMSO-d6):

  • COOH Proton: Broad singlet at 13.0–14.0 ppm . (Disappears with D2O shake).

  • Aromatic Proton (C5-H): Sharp singlet at ~7.85 ppm .

    • Differentiation: The isomer (2-Cl-6-Me) typically shows this proton slightly upfield (~7.6 ppm) due to shielding differences.

  • Methyl Group (C2-Me): Singlet at ~2.65 ppm .

    • Note: The methyl group is deshielded by the adjacent nitrogens.

Self-Validating Step: Calculate the integration ratio.

  • Expected: Methyl (3H) : Aromatic (1H) = 3.0 : 1.0.

  • If Ratio is 3.0 : <0.9, suspect paramagnetic impurities or relaxation issues.

  • If Ratio is 3.0 : >1.1, suspect co-eluting impurity under the aromatic peak.

Part 4: The Validation Workflow

Use this decision tree to accept or reject a batch.

ValidationTree Start Synthesized Batch MeltingPoint Step 1: Melting Point (Target: 132-135°C) Start->MeltingPoint NMR Step 2: 1H NMR (Check Isomer Structure) MeltingPoint->NMR MP 130-138°C RejectIsomer REJECT: Wrong Isomer (Likely 2-Cl-6-Me) MeltingPoint->RejectIsomer MP >160°C RejectImpure REJECT: Low Purity (Recrystallize) MeltingPoint->RejectImpure MP <125°C HPLC Step 3: HPLC Purity (Check >98% Area) NMR->HPLC Structure Confirmed NMR->RejectIsomer Shift Mismatch HPLC->RejectImpure <98% Pass PASS: Release Batch HPLC->Pass >98%

Figure 2: Decision Matrix for batch release. Note the critical Melting Point gate used to screen out the high-melting regioisomer early.

References

  • Sigma-Aldrich. 6-chloro-2-methylpyrimidine-4-carboxylic acid Product Sheet (CAS 136518-06-4).[2] Retrieved from .

  • PubChem. Compound Summary: 6-Chloro-2-methylpyrimidine-4-carboxylic acid. National Library of Medicine. Retrieved from .

  • BenchChem. 2-Chloro-6-methylpyrimidine-4-carboxylic acid (Isomer Data). Retrieved from .

  • SIELC Technologies. HPLC Separation of Chloropyrimidine Derivatives on Newcrom R1. Retrieved from .

  • Helix Chromatography. HPLC Methods for Analysis of Pyridinecarboxylic Acids. Retrieved from .

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-chloro-2-methylpyrimidine-4-carboxylic acid, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from SDSs of structurally similar compounds and established guidelines for the disposal of chlorinated organic chemical waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Section 1: Hazard Identification and Risk Assessment

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a chlorinated organic acid. Based on data from analogous compounds such as 2-Chloropyrimidine-4-carboxylic acid and other chlorinated pyrimidines, it should be handled as a hazardous substance with the potential for the following:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[1][2]

Due to these potential hazards, a thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on the appropriate safety and disposal procedures.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling 6-Chloro-2-methylpyrimidine-4-carboxylic acid, the following PPE and engineering controls are mandatory:

Control Type Specific Requirement Rationale
Engineering Controls Operate within a certified chemical fume hood.To prevent inhalation of dust or vapors.
Ensure easy access to an eyewash station and safety shower.[1]For immediate decontamination in case of accidental exposure.
Eye and Face Protection Wear chemical safety goggles or a face shield.[1][3][5][6]To protect against splashes and airborne particles.
Hand Protection Use chemically resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Wear a lab coat and closed-toe shoes.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling large quantities or in case of inadequate ventilation.[1][6][7]To prevent respiratory tract irritation from dust.
Section 3: Waste Segregation and Collection

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[8][9][10] 6-Chloro-2-methylpyrimidine-4-carboxylic acid waste must be categorized and collected at the point of generation.

Waste Stream Classification:

  • Solid Waste: Unused or expired 6-Chloro-2-methylpyrimidine-4-carboxylic acid, contaminated lab debris (e.g., weigh boats, filter paper, gloves).

  • Liquid Waste (Halogenated Organic): Solutions of 6-Chloro-2-methylpyrimidine-4-carboxylic acid in organic solvents (e.g., dichloromethane, chloroform).[9][11]

  • Liquid Waste (Aqueous): Aqueous solutions containing 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound.

WasteSegregation cluster_waste_type Is the waste solid or liquid? cluster_liquid_type Is the solvent aqueous or organic? cluster_sharps Is the item a sharp? Start Waste Generation Point (6-Chloro-2-methylpyrimidine-4-carboxylic acid) Sharp Yes Start->Sharp Is a sharp NotSharp No Start->NotSharp Not a sharp Solid Solid SolidWaste Solid Halogenated Waste Container Solid->SolidWaste Liquid Liquid Aqueous Aqueous Liquid->Aqueous Aqueous Organic Organic Liquid->Organic Organic AqueousWaste Aqueous Halogenated Waste Container Aqueous->AqueousWaste OrganicWaste Halogenated Organic Solvent Waste Container Organic->OrganicWaste SharpsContainer Sharps Container (Contaminated) Sharp->SharpsContainer NotSharp->Solid Solid NotSharp->Liquid Liquid

Caption: General workflow for the disposal of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of 6-Chloro-2-methylpyrimidine-4-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (2014, January 13). Safety Data Sheet for 4-Amino-6-chloro-2-methylpyrimidine.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Natural Sciences Research Institute. Guidelines for Chemical Waste Disposal.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 2-Chloro-6-methylisonicotinic acid.
  • Business Waste. (2025, March 13). Chemical Waste Guide. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Amino-4-chloro-6-methylpyrimidine.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Chloro-6-methoxypyridine-4-carboxylic acid.
  • TCI Chemicals. Safety Data Sheet for Methyl 4-Chloro-2-pyridinecarboxylate.
  • University of Pennsylvania Environmental Health and Radiation Safety. Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • BenchChem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2009, February 27). Safety Data Sheet for 2-Chloropyrimidine-4-carboxylic acid.
  • ChemicalBook. (2025, October 14). 6-chloro-2-methylpyrimidine-4-carbonitrile | 1192064-60-0.
  • Washington State University. Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40.
  • U.S. Environmental Protection Agency. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Aaronchem. (2024, November 1). Safety Data Sheet for N-Hydroxy-2-(methyl((2-(6-(methylamino)pyridin-3-yl)-4- morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)amino)pyrimidine-5- carboxamide.
  • AK Scientific, Inc. Safety Data Sheet for 2-Amino-4-chloro-6-methoxypyrimidine.
  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • ChemScene. 2-Chloro-6-methyl-pyrimidine-4-carboxylic acid | 89581-58-8.
  • GovInfo. (1999, May 28). Federal Register, Volume 64 Issue 103.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-2-methylpyrimidine-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.